1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-5(6(9)10)8(2)7-4/h3H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWZFUBHOQWUGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343142 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5744-56-9 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Molecular Architecture: A Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the spectroscopic data, experimental protocols for its characterization, and a plausible synthetic pathway.
Chemical Structure and Properties
This compound is a substituted pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The systematic IUPAC name for this compound is this compound. Its molecular formula is C₆H₈N₂O₂, with a molecular weight of approximately 140.14 g/mol . The structural formula is characterized by methyl groups at positions 1 and 3 of the pyrazole ring and a carboxylic acid group at position 5.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5744-56-9 | [1] |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 208-213 °C |
Spectroscopic Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show three distinct signals corresponding to the different types of protons in the molecule.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 12-13 | Singlet | 1H | -COOH |
| ~ 6.8 | Singlet | 1H | C4-H (pyrazole ring) |
| ~ 3.9 | Singlet | 3H | N1-CH₃ |
| ~ 2.3 | Singlet | 3H | C3-CH₃ |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms.
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C=O (carboxylic acid) |
| ~ 150 | C3 (pyrazole ring) |
| ~ 140 | C5 (pyrazole ring) |
| ~ 110 | C4 (pyrazole ring) |
| ~ 37 | N1-CH₃ |
| ~ 13 | C3-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| ~ 1700 | Strong | C=O stretch (carboxylic acid) |
| ~ 1600, 1475 | Medium-Weak | C=C and C=N stretch (pyrazole ring) |
| ~ 1300-1000 | Strong | C-O stretch (carboxylic acid) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ should be observed at m/z 140. Key fragmentation patterns for pyrazole carboxylic acids often involve the loss of the carboxylic acid group (-COOH, 45 Da) or the hydroxyl radical (-OH, 17 Da).[2]
Table 5: Expected Mass Spectrometry Fragmentation
| m/z | Fragment Ion |
| 140 | [C₆H₈N₂O₂]⁺ (Molecular Ion) |
| 123 | [M - OH]⁺ |
| 95 | [M - COOH]⁺ |
Synthesis Workflow
A plausible and efficient synthesis of this compound involves a two-step process starting from readily available reagents: the cyclization of a β-ketoester with a hydrazine derivative, followed by the hydrolysis of the resulting ester. A patent for the synthesis of the corresponding ethyl ester provides a strong basis for this proposed workflow.
Experimental Protocols
Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (Intermediate)
This protocol is adapted from a similar synthesis of a related compound.
-
To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add an equimolar amount of methylhydrazine dropwise at a controlled temperature (e.g., 0-5 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete cyclization.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
Hydrolysis to this compound (Final Product)
-
Dissolve the synthesized ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in an aqueous solution of a base (e.g., sodium hydroxide).
-
Heat the mixture to reflux for several hours to facilitate the hydrolysis of the ester.
-
Monitor the reaction by TLC until the starting material is no longer detectable.
-
After cooling the reaction mixture to room temperature, acidify it with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain pure this compound.
Characterization Methods
-
NMR Spectroscopy: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
IR Spectroscopy: Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., Electrospray Ionization - ESI) to determine the molecular weight and fragmentation pattern.
Biological Activity and Signaling Pathways
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The anti-inflammatory effects of many pyrazole-containing compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the primary targets is the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the expression of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules. Pyrazole derivatives can interfere with this pathway at various points, leading to a reduction in the inflammatory response.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties of 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid
Introduction
This compound (CAS No: 5744-56-9) is a heterocyclic organic compound featuring a pyrazole ring substituted with two methyl groups and a carboxylic acid functional group.[1] This structure makes it a valuable and versatile intermediate in organic synthesis, particularly for the development of new pharmaceutical and agrochemical agents.[1] The pyrazole nucleus is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[2][3] This document provides a comprehensive overview of its chemical properties, synthesis, and potential applications, tailored for a scientific audience.
Core Chemical and Physical Properties
This compound is typically a white to off-white crystalline solid.[1] Its carboxylic acid group allows it to be soluble in polar solvents.[1] The compound is stable under recommended storage conditions of 2-8°C.[4]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 5744-56-9 | [1][4][5] |
| Molecular Formula | C₆H₈N₂O₂ | [1][4][5] |
| Molecular Weight | 140.14 g/mol | [4] |
| Appearance | White to light yellow crystalline powder/solid | [1][4][6] |
| Melting Point | 208-213 °C | [4] |
| Boiling Point | 302.4 ± 22.0 °C (Predicted) | [4] |
| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 3.11 ± 0.25 (Predicted) | [4] |
| Solubility | Soluble in polar solvents (water, alcohols); Slightly soluble in heated chloroform and methanol. | [1][4] |
| SMILES | Cc1cc(C(=O)O)n(C)n1 | [1] |
| InChI Key | QRWZFUBHOQWUGH-UHFFFAOYSA-N | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound is commonly achieved through the hydrolysis of its corresponding methyl ester.
Experimental Protocol: Hydrolysis of Methyl Ester[4]
This protocol describes the saponification of this compound methyl ester to yield the target carboxylic acid.
Materials:
-
This compound methyl ester (5.14 kg)
-
20% aqueous sodium hydroxide solution (10 L)
-
Concentrated hydrochloric acid (4.2 L)
-
Water
Procedure:
-
Hydrolysis: The methyl ester is slowly added to a 20% aqueous sodium hydroxide solution at 0 °C.
-
Reaction: The mixture is stirred at room temperature for 18 hours to ensure complete hydrolysis.
-
Acidification: The reaction mixture is cooled back to 0 °C, and concentrated hydrochloric acid is added slowly over 7 hours to precipitate the product.
-
Precipitation & Isolation: A thick slurry forms, which is stirred for an additional 18 hours at room temperature.
-
Filtration: The reaction mixture is filtered, and the solid product is collected.
-
Washing: The solid is washed with water (500 mL).
-
Drying: The final product is dried in a vacuum oven at 70 °C and 26 mmHg for 18 hours.
Yield: 3.8 kg (81% yield) with an HPLC purity of >97%.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis via ester hydrolysis.
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by its two main functional components: the carboxylic acid group and the aromatic pyrazole ring.
-
Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction. Its acidity allows for salt formation and enables it to act as a proton donor.[1]
-
Pyrazole Ring: The heterocyclic ring is relatively stable due to its aromaticity. However, it can participate in various organic reactions and act as a bidentate ligand in coordination chemistry, forming complexes with metal ions.[1]
This dual functionality makes it a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Pyrazole derivatives are known to possess a wide range of biological activities and are core components of numerous drugs.[2][3][7]
Potential Reaction Sites
Caption: Reactivity map of the core functional groups.
Spectral Data
Characterization of this compound is typically performed using standard analytical techniques. While specific spectral data from primary literature is not detailed in the initial search, commercial suppliers confirm that the structure is validated using methods such as NMR, HPLC, and LC-MS.[6][8] Researchers should refer to supplier documentation for specific batch data, including Certificates of Analysis (COA).
Table 2: Expected Spectral Characteristics
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the two methyl groups (N-CH₃ and C-CH₃), a singlet for the proton on the pyrazole ring, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the two methyl carbons, the three pyrazole ring carbons, and the carboxyl carbon. |
| IR Spectroscopy | Characteristic broad O-H stretch from the carboxylic acid, C=O stretch, C=N and C=C stretches from the pyrazole ring, and C-H stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (140.14 g/mol ). |
Conclusion
This compound is a foundational building block for chemical synthesis and drug discovery. Its well-defined physical properties, established synthesis protocols, and versatile reactivity make it a compound of significant interest. The presence of the pyrazole core, a privileged scaffold in medicinal chemistry, ensures its continued relevance in the development of novel therapeutics. This guide provides core technical information to support researchers and scientists in leveraging this compound for their advanced research and development endeavors.
References
- 1. CAS 5744-56-9: this compound [cymitquimica.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Dimethylpyrazole-5-carboxylic acid | 5744-56-9 [chemicalbook.com]
- 5. This compound | CAS 5744-56-9 [matrix-fine-chemicals.com]
- 6. This compound | 5744-56-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 5744-56-9|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (CAS: 5744-56-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (CAS: 5744-56-9), a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document consolidates critical data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, discusses its reactivity and potential applications, and touches upon the biological significance of the broader pyrazole carboxylic acid class. All quantitative data is presented in tabular format for clarity, and key processes are visualized through diagrams generated using Graphviz (DOT language) to facilitate understanding for researchers and drug development professionals.
Chemical and Physical Properties
This compound is an organic compound featuring a pyrazole ring substituted with two methyl groups and a carboxylic acid group.[1] It typically appears as a white to light yellow crystalline solid.[1] The presence of the carboxylic acid group makes it soluble in polar solvents and imparts acidic properties.[1]
| Property | Value | Source(s) |
| CAS Number | 5744-56-9 | [1][2] |
| Molecular Formula | C₆H₈N₂O₂ | [1][2][3] |
| Molecular Weight | 140.14 g/mol | [3] |
| Melting Point | 208-214 °C | [3][4] |
| Boiling Point | 302.4±22.0 °C at 760 mmHg | [3] |
| Appearance | White to light yellow powder/crystal | [1] |
| Purity | >97% (HPLC), >98.0%(GC) | [5] |
| Storage Temperature | 2-8°C | [4] |
| SMILES | Cc1cc(C(=O)O)n(C)n1 | [1] |
| InChI Key | QRWZFUBHOQWUGH-UHFFFAOYSA-N | [2][3] |
Synthesis and Experimental Protocols
The synthesis of pyrazole carboxylic acid derivatives is a well-established area of organic chemistry, often involving the cyclocondensation of β-dicarbonyl compounds with hydrazine derivatives.[6][7] A specific protocol for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester.[5]
Experimental Protocol: Synthesis via Hydrolysis[9]
This protocol details the synthesis of this compound from its methyl ester precursor.[5]
Materials:
-
This compound methyl ester (5.14 kg)
-
20% aqueous sodium hydroxide solution (10 L)
-
Concentrated hydrochloric acid (4.2 L)
-
Water
Procedure:
-
Hydrolysis: The this compound methyl ester is slowly added to a 20% aqueous sodium hydroxide solution at 0 °C.[5]
-
The reaction mixture is then stirred at room temperature for 18 hours to ensure complete hydrolysis.[5]
-
Acidification: The mixture is cooled back to 0 °C.[5]
-
Concentrated hydrochloric acid is added slowly over a period of 7 hours to precipitate the carboxylic acid product.[5]
-
Isolation: A thick slurry forms, which is stirred for an additional 18 hours at room temperature.[5]
-
The solid product is collected by filtration and washed with water (500 mL).[5]
-
Drying: The final product is dried in a vacuum oven at 70 °C and 26 mmHg for 18 hours, yielding this compound (3.8 kg, 81% yield).[5]
Reactivity and Applications
Due to its molecular structure, this compound is a versatile intermediate in organic synthesis.[1] The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, making it a valuable building block for more complex molecules.[6][8][9]
Key Reactions:
-
Esterification: Reacts with various alcohols to form the corresponding esters.[6]
-
Amide Formation: Can be converted to its acid chloride and subsequently reacted with amines or anilides to produce a wide range of pyrazole-carboxamides.[8][9]
-
Decarboxylation: Under certain conditions, pyrazole carboxylic acids can undergo decarboxylation.[9]
These derivatives are of high interest in the pharmaceutical and agrochemical industries due to their potential biological activities.[1][10]
Biological Significance
Pyrazole carboxylic acid derivatives are recognized as significant scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[10] While specific studies on the biological activity of this compound are not extensively detailed in the provided results, the pyrazole nucleus is a core component in many therapeutic agents.[11][12]
Derivatives of pyrazole carboxylic acids have been investigated for:
-
Anticancer Activity: Various substituted pyrazole amides and carbohydrazides have shown cytotoxic activity against human cancer cell lines, including liver, breast, and colon carcinomas.[11][12][13]
-
Antimicrobial and Antifungal Activity: Certain pyrazole carboxylic acid derivatives have demonstrated inhibitory effects against various bacterial and fungal pathogens, particularly Candida albicans.[10][14]
-
Anti-inflammatory Activity: The pyrazole core is found in several anti-inflammatory drugs, and newly synthesized derivatives continue to be explored for this purpose.[11]
The diverse biological activities highlight the importance of pyrazole carboxylic acids as building blocks in drug discovery and development.[10][15]
Spectral Data
While a dedicated spectral analysis library for this specific compound is not available from the search results, typical spectral characteristics can be inferred from related structures. For a nitro-derivative, a mass spectrum (GC-MS) has been recorded.[16] Theoretical studies on similar pyrazolone structures have been performed to predict IR and NMR spectra.[17] Researchers should confirm the structure of synthesized compounds using standard analytical techniques. Documentation including NMR, HPLC, and LC-MS may be available from suppliers.[18]
Safety Information
According to safety data, this compound is classified with the GHS07 pictogram, indicating it can be harmful.
-
Signal Word: Warning
-
Hazard Statement: H302 (Harmful if swallowed).
-
Hazard Class: Acute Toxicity 4, Oral.
-
Storage Class: 11 (Combustible Solids).
Users should consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment.[19] The compound is intended for industrial and research use only.[19]
References
- 1. CAS 5744-56-9: this compound [cymitquimica.com]
- 2. This compound | CAS 5744-56-9 [matrix-fine-chemicals.com]
- 3. 1,3-Dimethylpyrazole-5-carboxylic acid | CAS: 5744-56-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. 1,3-Dimethylpyrazole-5-carboxylic acid, CasNo.5744-56-9 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 5. 1,3-Dimethylpyrazole-5-carboxylic acid | 5744-56-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scite.ai [scite.ai]
- 16. spectrabase.com [spectrabase.com]
- 17. jocpr.com [jocpr.com]
- 18. 5744-56-9|this compound|BLD Pharm [bldpharm.com]
- 19. Page loading... [wap.guidechem.com]
In-Depth Technical Guide: 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. The document details its physicochemical properties, experimental protocols for its synthesis, and its potential applications based on the known biological activities of related pyrazole structures.
Core Compound Properties
This compound is an organic compound featuring a pyrazole ring substituted with two methyl groups and a carboxylic acid group.[1] It is typically a white to off-white crystalline solid.[1] Due to the presence of the carboxylic acid moiety, it is soluble in polar solvents like water and alcohols and exhibits acidic properties.[1]
Physicochemical and Identification Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Weight | 140.14 g/mol | [2] |
| Molecular Formula | C₆H₈N₂O₂ | [1][3] |
| CAS Number | 5744-56-9 | [3] |
| Melting Point | 208-213 °C | [2] |
| Appearance | White to Light yellow powder to crystal | [1] |
| Purity | >98.0% (GC) available commercially | [1] |
| InChI Key | QRWZFUBHOQWUGH-UHFFFAOYSA-N | [3] |
| SMILES | Cc1cc(C(=O)O)n(C)n1 | [1] |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. Below are detailed methodologies for key synthesis experiments.
Protocol 1: Synthesis from this compound methyl ester
This protocol outlines the hydrolysis of the corresponding methyl ester to yield the carboxylic acid.[2]
Materials:
-
This compound methyl ester (5.14 kg)
-
20% aqueous sodium hydroxide solution (10 L)
-
Concentrated hydrochloric acid (4.2 L)
-
Water (500 mL)
Procedure:
-
Slowly add this compound methyl ester to 10 L of 20% aqueous sodium hydroxide solution at 0 °C.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Cool the mixture back down to 0 °C.
-
Slowly add concentrated hydrochloric acid over a period of 7 hours to neutralize the mixture and precipitate the product.
-
Stir the resulting thick slurry for 18 hours at room temperature.
-
Filter the reaction mixture and wash the solid product with 500 mL of water.
-
Dry the solid product in a vacuum oven at 70 °C and 26 mmHg for 18 hours to yield this compound (3.8 kg, 81% yield).
Below is a workflow diagram illustrating this synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Synthesis of the Ethyl Ester Precursor
This protocol describes the synthesis of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, a key precursor. The process involves two main steps.[4]
Step 1: Intermediate Preparation
-
Add 40 kg of ethanol, 2.72 kg of sodium ethoxide, and 5.84 kg of diethyl oxalate into a 100L reaction kettle.
-
Cool the reaction liquid to 5-15 °C.
-
Slowly add 2.56 kg of acetone dropwise, maintaining the internal temperature at or below 15 °C.
-
After addition, maintain the temperature and allow the reaction to proceed for 24 hours.
-
Slowly add the reaction solution into 120 kg of ice water.
-
Adjust the pH of the system to 2-3 with acetic acid to yield the intermediate.
Step 2: Cyclization to form the Pyrazole Ring
-
Add 1 kg of DMF and 288 g of the intermediate from Step 1 into a 5L reaction bottle.
-
Cool the reaction liquid to 5-15 °C.
-
Slowly add 460 g of 40% methylhydrazine dropwise, keeping the internal temperature at or below 15 °C.
-
After addition, heat the mixture to 40-50 °C and maintain this temperature for a 6-hour reaction period.
-
Concentrate the reaction solution under reduced pressure at 70-90 °C to obtain the crude product, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
The following diagram illustrates the logical relationship in this two-step synthesis.
Caption: Logical workflow for the two-step synthesis of the ethyl ester precursor.
Biological Activity and Potential Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, the pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, exhibiting a wide spectrum of biological activities.[5] Derivatives of pyrazole are investigated for their anti-inflammatory, anticancer, and antimicrobial properties.[5]
For instance, novel amide derivatives of a similar compound, 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid, have shown cytotoxic activity against human liver, breast, and colon carcinoma cell lines.[5] Other research has focused on synthesizing novel pyrazole-1-carbothiohydrazide derivatives and evaluating their anti-tumor activities against liver and lung carcinoma cell lines, with some compounds showing potent IC50 values.[6]
The potential for this compound to serve as a building block for more complex, biologically active molecules is significant. Its structure allows for various chemical modifications, making it a versatile intermediate in the synthesis of new therapeutic agents.[1] The general mechanism of action for many pyrazole-based anti-cancer agents involves the inhibition of specific kinases or other enzymes crucial for cancer cell proliferation and survival. A hypothetical relationship for its use in drug development is outlined below.
Caption: Hypothetical pathway from the core compound to a drug candidate.
Conclusion
This compound is a valuable compound for researchers in organic synthesis and drug discovery. Its well-defined physicochemical properties and established synthesis routes make it an accessible starting material. While its direct biological activity is an area for further exploration, its utility as a scaffold for generating libraries of potentially bioactive molecules is clear, capitalizing on the proven therapeutic potential of the pyrazole core structure. The provided protocols and data serve as a foundational resource for professionals engaged in the development of novel pharmaceuticals and agrochemicals.
References
- 1. CAS 5744-56-9: this compound [cymitquimica.com]
- 2. 1,3-Dimethylpyrazole-5-carboxylic acid | 5744-56-9 [chemicalbook.com]
- 3. This compound | CAS 5744-56-9 [matrix-fine-chemicals.com]
- 4. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid: Physicochemical Properties and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a common scaffold in a variety of biologically active molecules. This technical guide provides a detailed overview of the solubility characteristics of this compound, outlines robust experimental protocols for its determination, and explores its relevance in biological signaling pathways. A comprehensive understanding of these properties is crucial for the rational design and development of novel therapeutics.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 5744-56-9 | |
| Molecular Formula | C₆H₈N₂O₂ | |
| Molecular Weight | 140.14 g/mol | |
| Melting Point | 208-213 °C | [1] |
| Appearance | White to off-white solid | |
| Qualitative Solubility | Slightly soluble in chloroform (heated) and methanol. |
Quantitative Solubility Data
Precise quantitative solubility data is essential for formulation development, bioavailability studies, and in vitro assay design. The following tables present a template for how such data should be structured once determined experimentally.
Table 1: Solubility of this compound in Various Solvents at 25 °C (Hypothetical Data)
| Solvent | Dielectric Constant (ε) at 20 °C | Solubility (g/L) | Solubility (mol/L) |
| Water | 80.1 | Data not available | Data not available |
| Methanol | 32.7 | Data not available | Data not available |
| Ethanol | 24.6 | Data not available | Data not available |
| Acetone | 20.7 | Data not available | Data not available |
| Chloroform | 4.8 | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Data not available | Data not available |
Table 2: Temperature Dependence of Solubility in Aqueous Buffer (pH 7.4) (Hypothetical Data)
| Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| 4 | Data not available | Data not available |
| 25 (Room Temperature) | Data not available | Data not available |
| 37 (Physiological Temperature) | Data not available | Data not available |
Experimental Protocols for Solubility Determination
The following section details a comprehensive experimental workflow for the accurate determination of the aqueous and organic solvent solubility of this compound.
Equilibrium Solubility Determination: Shake-Flask Method
The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (purity >98%)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetone, DMSO)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method (UV-Vis spectrophotometry or HPLC).
Analytical Quantification
2.2.1. UV-Vis Spectrophotometry
This method is suitable for compounds with a chromophore that absorbs light in the UV-Vis spectrum.
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the compound in the chosen solvent and scan its absorbance from 200 to 400 nm to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the diluted filtrate from the shake-flask experiment and determine its concentration using the calibration curve.
2.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for quantifying the concentration of a compound.
Procedure:
-
Method Development: Develop a suitable HPLC method, including the choice of column (e.g., C18), mobile phase, flow rate, and detector wavelength.
-
Calibration Curve: Prepare and inject a series of standard solutions of known concentrations to generate a calibration curve based on peak area.
-
Sample Analysis: Inject the diluted filtrate from the shake-flask experiment and determine the concentration from the calibration curve.
Biological Relevance and Signaling Pathways
While specific signaling pathways directly modulated by this compound are not extensively documented, pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. A common target for anti-inflammatory pyrazole-containing drugs is the phosphodiesterase 4 (PDE4) enzyme.
Inhibition of the PDE4 Signaling Pathway
The diagram below illustrates the general mechanism of action for a PDE4 inhibitor.
Caption: PDE4 Inhibition Pathway.
The workflow for determining the solubility of a chemical compound is a critical process in early-stage drug development.
Caption: Experimental Workflow for Solubility.
Conclusion
This technical guide has provided a framework for understanding and determining the solubility of this compound. While specific quantitative data remains to be experimentally determined, the outlined protocols offer a robust methodology for obtaining this critical information. Furthermore, the exploration of the potential role of pyrazole derivatives in inhibiting the PDE4 signaling pathway highlights the therapeutic promise of this class of compounds. The presented information serves as a valuable resource for researchers engaged in the development of novel pharmaceuticals based on the pyrazole scaffold.
References
In-Depth Technical Guide to the Spectral Data of 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and data interpretation.
Spectral Data Summary
The following tables summarize the key spectral data obtained for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.75 | Broad Singlet | 1H | COOH |
| 6.61 | Singlet | 1H | CH (pyrazole ring) |
| 4.11 | Singlet | 3H | N-CH₃ |
| 2.26 | Singlet | 3H | C-CH₃ |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C=O (carboxylic acid) |
| Data not available | C5 (pyrazole ring) |
| Data not available | C3 (pyrazole ring) |
| Data not available | C4 (pyrazole ring) |
| Data not available | N-CH₃ |
| Data not available | C-CH₃ |
Table 3: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1475 | Medium | C=C and C=N stretching (Pyrazole ring) |
| ~1375 | Medium | C-H bend (CH₃) |
| ~1300-1000 | Strong | C-O stretch (Carboxylic Acid) |
| ~900-690 | Strong | C-H out-of-plane bend (Aromatic ring) |
Note: The listed IR absorption peaks are characteristic ranges for the functional groups present in the molecule. Precise, experimentally determined peak lists are not consistently reported in the available literature.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 140 | [M+H]⁺ |
Ionization Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation: A sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard.
-
Instrumentation: ¹H NMR spectra were recorded on a 400 MHz spectrometer.
-
Data Acquisition: Standard pulse sequences were used to acquire the proton NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: The sample was prepared as a solid, likely using a KBr pellet or as a thin film.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer was used to record the spectrum.
-
Data Acquisition: The spectrum was scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound.
Methodology:
-
Sample Preparation: The sample was dissolved in a suitable solvent and introduced into the mass spectrometer via a liquid chromatography system.
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system was utilized.
-
Data Acquisition: The mass spectrum was acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectral analysis of this compound.
Caption: General workflow for the spectral analysis of an organic compound.
An In-depth Technical Guide to the Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic route for 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, a valuable heterocyclic compound with applications in pharmaceutical and agrochemical research.[1] The synthesis is presented as a multi-step process, commencing with the formation of an ethyl pyrazole carboxylate precursor followed by its hydrolysis to the target carboxylic acid.
Synthetic Strategy Overview
The most prevalent and well-documented approach to synthesizing this compound involves a two-stage process. The initial stage focuses on the construction of the pyrazole ring system to yield an ester, specifically ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. This is typically followed by the hydrolysis of the ester group to the desired carboxylic acid. This strategy offers flexibility and is amenable to scale-up.
A logical workflow for this synthesis is depicted below:
Figure 1: General workflow for the synthesis of this compound.
Stage 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
This stage involves a two-step process to construct the substituted pyrazole ring with an ethyl ester at the 5-position.
Step 1: Formation of the Intermediate
The synthesis begins with the condensation of diethyl oxalate and acetone in the presence of sodium ethoxide in an ethanol solvent.
Reaction Scheme: Ethanol + Sodium Ethoxide + Diethyl Oxalate + Acetone → Intermediate
Step 2: Cyclization to Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
The intermediate from the first step is then reacted with methylhydrazine in dimethylformamide (DMF) to form the pyrazole ring.
Reaction Scheme: Intermediate + Methylhydrazine → Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
The overall reaction pathway for the synthesis of the ester is visualized below:
Figure 2: Reaction pathway for the synthesis of the ethyl ester intermediate.
Experimental Protocol: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate[2]
Step 1: Intermediate Formation
-
To a 100L reaction kettle, sequentially add 40 kg of ethanol, 2.72 kg of sodium ethoxide, and 5.84 kg of diethyl oxalate.
-
Cool the reaction mixture to between 5-15 °C.
-
Slowly add 2.56 kg of acetone dropwise, ensuring the internal temperature is maintained at or below 15 °C.
-
After the addition is complete, maintain the reaction mixture with stirring for 24 hours.
-
Post-reaction, adjust the pH to 2-3 with acetic acid.
-
Perform an extraction with dichloromethane.
-
The resulting organic phase contains the intermediate for the next step.
Step 2: Cyclization
-
To a 100L reaction kettle, add 20 kg of DMF and 5.86 kg of the intermediate from the previous step.
-
Cool the reaction liquid to 5-15 °C.
-
Slowly add 9.2 kg of 40% methylhydrazine dropwise, maintaining the internal temperature at or below 15 °C.
-
Once the addition is complete, heat the mixture to 40-50 °C and maintain this temperature for 8 hours.
-
Concentrate the reaction solution under reduced pressure at 70-90 °C to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
Quantitative Data: Ester Synthesis[2]
| Parameter | Value |
| Reactants (Step 1) | |
| Ethanol | 40 kg |
| Sodium Ethoxide | 2.72 kg |
| Diethyl Oxalate | 5.84 kg |
| Acetone | 2.56 kg |
| Reactants (Step 2) | |
| Intermediate | 5.86 kg |
| DMF | 20 kg |
| 40% Methylhydrazine | 9.2 kg |
| Reaction Conditions | |
| Step 1 Temperature | 5-15 °C |
| Step 1 Duration | 24 h |
| Step 2 Temperature | 40-50 °C |
| Step 2 Duration | 8 h |
| Product | |
| Yield | 88.1% |
| Purity (Gas Phase) | 98% |
Stage 2: Hydrolysis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
The final step in the synthesis is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard procedure often carried out under basic conditions followed by acidification.[2]
Experimental Protocol: Hydrolysis[3]
-
Dissolve the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester is completely consumed (typically 4-12 hours).
-
Upon completion, cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture to a pH of 2-3 by the slow addition of 1M hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.
-
Stir the mixture in the ice bath for an additional 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with cold water to remove any inorganic salts.
-
Dry the product under high vacuum to yield the pure this compound.
The workflow for the hydrolysis step is as follows:
Figure 3: Detailed workflow for the hydrolysis of the ethyl ester.
Quantitative Data: Hydrolysis[3]
| Parameter | Molar Equivalents |
| Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | 1.0 eq |
| LiOH or NaOH | 1.5 - 3.0 eq |
| 1M HCl | To pH 2-3 |
| Reaction Conditions | |
| Solvent | THF/Water |
| Temperature | Room Temperature |
| Duration | 4 - 12 hours |
Conclusion
This guide outlines a robust and detailed synthetic pathway for this compound. The described method, involving the initial synthesis of an ethyl ester intermediate followed by hydrolysis, is supported by specific experimental protocols and quantitative data, providing a solid foundation for researchers in the field. The provided visualizations of the workflows and reaction pathways offer a clear and concise summary of the entire process. As with all chemical syntheses, appropriate safety precautions should be taken, and all steps should be performed by qualified personnel in a suitable laboratory setting.
References
An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound with the chemical formula C₆H₈N₂O₂.[1] It belongs to the class of pyrazole carboxylic acids, which are significant structural motifs in the fields of medicinal chemistry and agrochemicals. The pyrazole ring is a well-established pharmacophore, and the presence of a carboxylic acid group provides a versatile handle for synthetic modifications, making this compound a valuable building block for the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive review of the synthesis, properties, and known applications of this compound, with a focus on experimental details and quantitative data.
Chemical and Physical Properties
This compound is typically a white solid.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | |
| CAS Number | 5744-56-9 | [1] |
| Melting Point | 172.6–172.9°C | [2] |
| Appearance | White solid | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process, starting from readily available reagents. The general synthetic workflow involves the formation of the pyrazole ring system, followed by the introduction or modification of the carboxylic acid functionality.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
A detailed experimental protocol for the synthesis of the ethyl ester precursor is described in a patent by Hu et al. and involves a two-step process.
Step 1: Synthesis of Ethyl 2,4-dioxovalerate
-
To a solution of sodium ethoxide (30.0 g, 0.45 mol) in 300 mL of anhydrous ethanol, a mixture of diethyl oxalate (46.7 g, 0.32 mol) and acetone (14.7 g, 0.3 mol) is slowly added over 3 hours while maintaining the temperature at -5°C.
-
After the addition is complete, the reaction mixture is poured into ice water.
-
The pH of the solution is adjusted to 4 with 1 M hydrochloric acid.
-
The aqueous phase is extracted with ethyl acetate.
-
The organic extract is washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield ethyl 2,4-dioxovalerate as a yellow liquid.
Step 2: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
-
Ethyl 2,4-dioxovalerate (46.5 g, impure) is dissolved in 300 mL of anhydrous ethanol, and the solution is cooled to below -5°C.
-
A solution of methylhydrazine is added dropwise with stirring.
-
The reaction mixture is then heated to 80°C and stirred for 4 hours.
-
After cooling, the solvent is removed under reduced pressure to yield the crude ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
Experimental Protocol: Hydrolysis to this compound
The hydrolysis of the ethyl ester to the final carboxylic acid is a standard procedure. A representative protocol is adapted from the synthesis of similar pyrazole carboxylic acids.
-
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate is dissolved in a suitable solvent such as ethanol.
-
An aqueous solution of a base, typically sodium hydroxide or potassium hydroxide (2-3 equivalents), is added to the solution.
-
The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure.
-
The aqueous residue is diluted with water and acidified with a mineral acid, such as hydrochloric acid, to a pH of 2-3.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound as a white solid.
Spectroscopic Data
The structural confirmation of this compound is based on various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR (DMSO-d₆) | δ 2.26 (s, 3H, CH₃), 4.11 (s, 3H, CH₃), 6.61 (s, 1H, pyrazole-H), 12.75 (bs, 1H, COOH).[2] |
| LC-MS | m/z 140 [M+H]⁺.[2] |
Applications in Drug Discovery and Agrochemicals
While direct biological activity data for this compound is limited in publicly available literature, its primary role is as a key intermediate in the synthesis of bioactive molecules.
Agrochemicals
A significant application of this compound is in the synthesis of novel insecticides. For instance, it is a precursor for a series of 1H-pyrazole-5-carboxylic acid derivatives containing oxazole and thiazole rings.[2]
Caption: Use as an intermediate in insecticide synthesis.
Derivatives synthesized from this compound have shown promising insecticidal activity against Aphis fabae (black bean aphid).[2] Although the parent carboxylic acid is not the active ingredient, its structural integrity is crucial for the biological activity of the final products.
The broader class of pyrazole carboxylic acids has been extensively investigated for various biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties. This suggests that derivatives of this compound could be explored for a wide range of therapeutic applications.
Conclusion
This compound is a valuable and versatile building block in synthetic organic chemistry. Its well-defined synthesis from common starting materials and the presence of a reactive carboxylic acid handle make it an attractive intermediate for the development of new agrochemicals and potentially for pharmaceuticals. While the direct biological profile of this specific molecule is not extensively documented, its role as a precursor to potent insecticides highlights its importance in applied chemical research. Further investigation into the biological activities of novel derivatives of this compound could lead to the discovery of new lead compounds in drug discovery and crop protection.
References
The Discovery and Development of Pyrazole Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a broad spectrum of biological activities, leading to the development of numerous successful therapeutic agents.[2] Among these, pyrazole carboxylic acids represent a particularly versatile class of compounds, serving as both bioactive molecules and key intermediates in the synthesis of more complex drugs. This technical guide provides an in-depth overview of the discovery, synthesis, and biological significance of pyrazole carboxylic acids, tailored for professionals in the field of drug development.
Historical Perspective: The Knorr Pyrazole Synthesis
The foundation of pyrazole chemistry was laid in 1883 by German chemist Ludwig Knorr.[3] His seminal work detailed the reaction of 1,3-dicarbonyl compounds with hydrazines, a process now famously known as the Knorr pyrazole synthesis.[3][4] This condensation reaction, often catalyzed by acid, proceeds through a hydrazone intermediate followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[5] The high reactivity of hydrazine and the stability of the resulting aromatic product contribute to the typically high yields of this reaction.[3] A notable variation of this synthesis involves the use of β-ketoesters, which react with hydrazines to form pyrazolones.[3]
Core Synthetic Methodologies
The synthesis of pyrazole carboxylic acids can be achieved through various methods, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.
Knorr Pyrazole Synthesis and its Variations
The Knorr synthesis remains a widely utilized method for preparing pyrazole cores. The reaction of a β-ketoester with hydrazine hydrate in the presence of an acid catalyst is a common approach to generate pyrazolone structures, which can be further modified.[5]
Paal-Knorr Synthesis
A related classical method is the Paal-Knorr synthesis, which also involves the reaction of a 1,4-dicarbonyl compound with a hydrazine to form a substituted pyrazole.
Other Synthetic Approaches
Modern organic synthesis has expanded the toolbox for accessing pyrazole carboxylic acids. These methods include:
-
1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring.[6]
-
Condensation of Hydrazones with Dicarbonyl Compounds: This approach offers a versatile route to various substituted pyrazoles.[6]
-
Multicomponent Reactions: One-pot syntheses involving the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine derivative provide an efficient pathway to highly substituted pyrazoles.
Key Experimental Protocols
Protocol 1: Knorr Synthesis of a Pyrazolone from a β-Ketoester[3]
This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[3]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.[3]
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 1 hour.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[3]
-
Once the reaction is complete (indicated by the consumption of the starting ketoester), add 10 mL of water to the hot, stirring reaction mixture.[3]
-
Turn off the heat and allow the mixture to cool slowly to room temperature with continuous stirring for 30 minutes to facilitate precipitation of the product.[3]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[3]
-
Rinse the collected product with a small amount of water and allow it to air dry.[3]
-
The final product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid[7]
This protocol outlines the synthesis of a dicarboxylic acid derivative starting from the corresponding ester.
Materials:
-
Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate
-
Sodium hydroxide
-
Ethanol
-
Water
-
Dilute hydrochloric acid
Procedure:
-
Dissolve dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate (1 mmol) and sodium hydroxide (2 mmol) in a mixture of water and ethanol (80:20 v/v, 50 ml).[7]
-
Heat the mixture under reflux for 2 hours.[7]
-
Cool the reaction mixture to room temperature.[7]
-
Acidify the solution to pH 2 using dilute aqueous hydrochloric acid.[7]
-
Collect the resulting solid precipitate by filtration.[7]
-
Wash the solid with water and recrystallize from ethanol to yield the pure dicarboxylic acid.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for various pyrazole carboxylic acid derivatives, including synthetic yields and biological activities.
| Compound | Synthetic Method | Yield (%) | Reference |
| 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid | Hydrolysis of diester | 71 | [7] |
| Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate | Esterification | 93 | [7] |
| 1,3,5-Trisubstituted Pyrazoles | Iron-catalyzed reaction of diarylhydrazones and vicinal diols | Good | [8] |
| Pyrazole-5-carboxylates | 1,3-dipolar cycloaddition | 77-90 | [6] |
| 5-Substituted Pyrazoles | Condensation of 2,3-dihydro-4H-pyran-4-ones with arylhydrazines | 57-86 | [6] |
| 3,4-Diarylpyrazoles | Suzuki coupling followed by hydrazine hydrate treatment | 48-95 | [6] |
| Compound/Derivative Class | Target/Organism | Activity (IC50/MIC) | Reference |
| Celecoxib | COX-2 | 40 nM | [9] |
| Rofecoxib | COX-2 | 18 nM | [3] |
| Valdecoxib | COX-2 | 5 nM | [3] |
| Pyrazole-containing derivatives | WM 266.4 and MCF-7 cancer cell lines | 0.12 µM and 0.16 µM | [10] |
| Pyrazole-containing derivatives | MCF-7, A549, and HeLa cancer cell lines | 0.83–1.81 µM | [10] |
| 3,5-diarylpyrazoles | COX-2 | 0.01 µM | [11] |
| Pyrazole-thiazole hybrid | COX-2/5-LOX | 0.03 µM/0.12 µM | [11] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Staphylococcus aureus | 1–8 μg/ml | [2] |
| Pyrazole-fused diterpenoid | Staphylococcus aureus | 0.71 μg/ml | [2] |
| Triazine-fused pyrazole derivatives | Staphylococcus epidermidis | 0.97 μg/ml | [2] |
| Triazine-fused pyrazole derivatives | Enterobacter cloacae | 0.48 μg/ml | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Celecoxib (COX-2 Inhibition)
Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[9] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[11] By selectively inhibiting COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins.[11]
Caption: Signaling pathway of Celecoxib's inhibitory action on the COX-2 enzyme.
Signaling Pathway of Mavacamten (Cardiac Myosin Inhibition)
Mavacamten is a first-in-class cardiac myosin inhibitor. It modulates the number of myosin heads that can enter the power-generating state, thereby reducing the probability of cross-bridge formation and decreasing excessive myocardial contractility.
Caption: Mechanism of Mavacamten as a cardiac myosin inhibitor.
Generalized Experimental Workflow for Pyrazole Carboxylic Acid Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a pyrazole carboxylic acid derivative.
Caption: A generalized workflow for the synthesis and characterization of pyrazole carboxylic acids.
Pyrazole Carboxylic Acids in Clinical Development
The therapeutic potential of pyrazole carboxylic acids and their derivatives is underscored by the number of compounds that have entered clinical trials for various indications.
| Drug/Compound | Therapeutic Area | Mechanism of Action | Highest Phase of Development | Reference |
| Celecoxib | Inflammation, Pain | Selective COX-2 inhibitor | Approved | [2] |
| Mavacamten | Obstructive Hypertrophic Cardiomyopathy | Cardiac myosin inhibitor | Approved | [7] |
| Ruxolitinib | Myelofibrosis | Janus kinase (JAK) inhibitor | Approved | [12] |
| Crizotinib | Non-small cell lung cancer | ALK and ROS1 inhibitor | Approved | [12] |
| Ibrutinib | Mantle cell lymphoma | Bruton's tyrosine kinase (BTK) inhibitor | Approved | [12] |
| Asciminib | Chronic myelogenous leukemia | ABL/BCR-ABL1 inhibitor | Approved | [12] |
| Vericiguat | Heart failure | Soluble guanylate cyclase stimulator | Approved | [12] |
Conclusion
The discovery of pyrazole carboxylic acids has paved the way for the development of a multitude of clinically significant drugs. The versatility of the pyrazole scaffold, combined with the synthetic accessibility provided by methods like the Knorr synthesis, ensures its continued importance in drug discovery. This technical guide has provided a comprehensive overview of the core aspects of pyrazole carboxylic acid chemistry and biology, offering a valuable resource for researchers dedicated to the advancement of novel therapeutics. The ongoing exploration of new synthetic routes and the elucidation of novel biological targets for pyrazole derivatives promise a future rich with innovative medicines.
References
- 1. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds [yyhx.ciac.jl.cn]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development.[1] The synthesis is a two-step process involving the formation of an ethyl ester intermediate followed by hydrolysis to the final carboxylic acid.
Overview of the Synthetic Strategy
The primary and most common approach for synthesizing this compound involves the initial construction of the pyrazole ring with an ester group at the C5 position. This is followed by the hydrolysis of the ester to the desired carboxylic acid.[2] This method is advantageous as it allows for the late-stage diversification of the amide group if desired.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the intermediate, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, as described in the detailed protocol.
| Parameter | Value | Reference |
| Yield | 88.1% | [3] |
| Purity (Gas Chromatography) | 98% | [3] |
Experimental Protocols
This section details the two-part experimental procedure for the synthesis of this compound.
Part 1: Synthesis of Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate
This protocol is adapted from a patented synthesis method.[3]
Materials:
-
Ethanol
-
Sodium ethoxide
-
Diethyl oxalate
-
Acetone
-
Ice water
-
Acetic acid
-
Dimethylformamide (DMF)
-
40% Methylhydrazine solution
Procedure:
-
Preparation of the Intermediate:
-
In a suitable reaction vessel, mix ethanol, sodium ethoxide, and diethyl oxalate.
-
Cool the reaction mixture to below 15°C.
-
Slowly add acetone dropwise to the solution while maintaining the temperature below 15°C.
-
Allow the reaction to proceed for 24 hours at this temperature.[3]
-
After 24 hours, slowly add the reaction mixture to ice water.
-
Adjust the pH of the solution to 2-3 using acetic acid.[3]
-
-
Cyclization Reaction:
-
In a separate reaction vessel, add DMF and the intermediate prepared in the previous step.
-
Cool the mixture to 5-15°C.
-
Slowly add a 40% methylhydrazine solution dropwise, ensuring the temperature remains below 15°C.[3]
-
After the addition is complete, heat the reaction mixture to 40-50°C and maintain this temperature for 6 hours.[3]
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.[3]
-
Part 2: Hydrolysis of Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate
This is a general protocol for the hydrolysis of the pyrazole ester to the carboxylic acid.[2]
Materials:
-
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (from Part 1)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Saponification:
-
Dissolve the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add LiOH or NaOH (1.5 - 3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until all the starting material has been consumed (typically 4-12 hours).[2]
-
-
Acidification and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Slowly add 1M HCl to acidify the mixture to a pH of 2-3. A precipitate of the carboxylic acid should form.[2]
-
Continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water to remove any inorganic salts.[2]
-
Dry the product under high vacuum to obtain the pure this compound.
-
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of this compound.
References
One-Pot Synthesis of Pyrazole Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazole derivatives, a critical scaffold in medicinal chemistry, has been significantly advanced through the development of one-pot multicomponent reactions (MCRs). These reactions offer an efficient, atom-economical, and environmentally friendly approach to creating complex molecular architectures from simple starting materials in a single synthetic operation. This document provides detailed application notes and protocols for the one-pot synthesis of various pyrazole derivatives, catering to the needs of researchers in academia and the pharmaceutical industry.
Application Notes
One-pot syntheses of pyrazoles typically involve the condensation of at least three components, often including a hydrazine derivative, a 1,3-dicarbonyl compound or its equivalent, and an aldehyde or ketone. The versatility of this approach allows for the generation of a diverse library of pyrazole-containing molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
Key advantages of employing one-pot MCRs for pyrazole synthesis include:
-
Efficiency: Multiple chemical transformations occur in a single reaction vessel, reducing the number of synthetic steps, purification stages, and overall reaction time.[3]
-
Atom Economy: MCRs are designed to incorporate the majority of the atoms from the starting materials into the final product, minimizing waste.
-
Diversity: The use of readily available and diverse starting materials enables the straightforward synthesis of a wide array of substituted pyrazoles.[4]
-
Green Chemistry: These methods often utilize milder reaction conditions, sometimes even proceeding in aqueous media or under solvent-free conditions, aligning with the principles of green chemistry.[5][6]
Recent advancements have introduced various catalytic systems, including organocatalysts (e.g., piperidine, triethanolamine), metal catalysts, and the use of microwave or ultrasound irradiation to enhance reaction rates and yields.[1][6][7]
Experimental Protocols
This section details protocols for prominent one-pot pyrazole syntheses.
Protocol 1: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol describes a piperidine-catalyzed four-component reaction in an aqueous medium for the synthesis of pyrano[2,3-c]pyrazole derivatives.[1]
Experimental Workflow:
Caption: Workflow for the four-component synthesis of pyrano[2,3-c]pyrazoles.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Piperidine (5 mol%)
-
Water
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in an aqueous medium.
-
Add piperidine (5 mol%) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 20 minutes.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product precipitates out of the solution.
-
Collect the precipitate by filtration.
-
Wash the solid with cold ethanol to remove impurities.
-
Further purify the product by recrystallization from ethanol.
Quantitative Data:
| Entry | Aldehyde | Product | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 6-Amino-4-(4-chlorophenyl)-1,4-dihydro-3-methylpyrano[2,3-c]pyrazole-5-carbonitrile | 92 |
| 2 | 4-Methoxybenzaldehyde | 6-Amino-1,4-dihydro-4-(4-methoxyphenyl)-3-methylpyrano[2,3-c]pyrazole-5-carbonitrile | 93 |
| 3 | Benzaldehyde | 6-Amino-1,4-dihydro-3-methyl-4-phenylpyrano[2,3-c]pyrazole-5-carbonitrile | 90 |
Data adapted from Mali et al. (2021).[1]
Protocol 2: Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol outlines an enzyme-catalyzed one-pot, three-component reaction for the synthesis of 1,3,5-trisubstituted pyrazoles.[8]
Reaction Scheme:
Caption: Three-component synthesis of 1,3,5-trisubstituted pyrazoles.
Materials:
-
Benzaldehyde (1 mmol)
-
Phenyl hydrazine hydrochloride (1 mmol)
-
Nitroolefin (1 mmol)
-
Immobilized Thermomyces lanuginosus lipase (TLL@MMI) (10 mg)[8]
-
Ethanol
Procedure:
-
To a solution of benzaldehyde (1 mmol) and phenyl hydrazine hydrochloride (1 mmol) in ethanol, add the nitroolefin (1 mmol).
-
Add 10 mg of the TLL@MMI biocatalyst.[8]
-
Stir the reaction mixture at 45 °C for 8 hours.[8]
-
Monitor the reaction by TLC.
-
After completion, filter off the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Entry | Nitroolefin | Product | Yield (%) |
| 1 | (E)-1-nitro-2-phenylethene | 1,3,5-Triphenyl-1H-pyrazole | 90 |
| 2 | (E)-1-(4-chlorophenyl)-2-nitroethene | 5-(4-Chlorophenyl)-1,3-diphenyl-1H-pyrazole | 85 |
| 3 | (E)-1-(4-methylphenyl)-2-nitroethene | 5-(4-Methylphenyl)-1,3-diphenyl-1H-pyrazole | 88 |
Data adapted from a 2024 study on enzyme-catalyzed synthesis.[8]
Protocol 3: Microwave-Assisted, Solvent-Free Synthesis of 4-Arylidenepyrazolones
This protocol describes an efficient one-pot, three-component synthesis of 4-arylidenepyrazolone derivatives under solvent-free conditions using microwave irradiation.[7]
Experimental Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jgu.garmian.edu.krd [jgu.garmian.edu.krd]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. vpcollege.org [vpcollege.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is a versatile heterocyclic scaffold that has garnered significant interest in the field of medicinal chemistry. Its rigid, planar structure and the presence of multiple points for chemical modification make it an attractive starting point for the design and synthesis of novel therapeutic agents. The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
These application notes provide a comprehensive overview of the use of this compound as a key building block in drug discovery. The subsequent sections detail its synthesis, derivatization, and biological evaluation, with a focus on its potential as an anticancer agent. While specific inhibitory activity against enzymes such as PARP and IDH1 for derivatives of this particular scaffold is not yet extensively documented in publicly available literature, the provided protocols for synthesis and biological screening can serve as a foundational framework for such investigations.
Synthetic Strategies and Experimental Protocols
The primary use of this compound in medicinal chemistry is as a scaffold to be further elaborated, most commonly through the formation of amide derivatives. The general workflow involves the synthesis of the carboxylic acid, followed by coupling with a diverse range of amines to generate a library of candidate compounds.
Protocol 1: Synthesis of Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate
This protocol outlines the synthesis of the ethyl ester of the title compound, a common precursor to the carboxylic acid.
Materials:
-
Ethyl 2,4-dioxopentanoate
-
Methylhydrazine
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
Dissolve ethyl 2,4-dioxopentanoate (1.0 eq) in ethanol.
-
Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.[1]
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0 eq) or NaOH (2.0 eq) to the solution.
-
Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours, monitoring the reaction by TLC.
-
After the ester has been consumed, cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture to pH 2-3 with 1M HCl. A white precipitate of this compound should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxamide Derivatives
This protocol describes the coupling of the carboxylic acid with various amines to generate a library of amide derivatives.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
Procedure:
-
Acid Chloride Formation: Suspend this compound (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Add thionyl chloride (1.5 eq) dropwise at 0°C. Stir the reaction mixture at room temperature for 1-2 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride, which is used immediately in the next step.[1]
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C. In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0°C. Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 1,3-dimethyl-1H-pyrazole-5-carboxamide derivative.
Biological Evaluation: Anticancer Activity
Derivatives of this compound have been investigated for their potential as anticancer agents. The following data summarizes the in vitro cytotoxic activity of a series of N-aryl-1,3-dimethyl-1H-pyrazole-5-carboxamides against various cancer cell lines.
Quantitative Data
| Compound ID | R Group (Substituent on N-aryl) | Cell Line | IC₅₀ (µM)[1] |
| 4a | 2-methylphenyl | A549 | >100 |
| 4b | 3-methylphenyl | A549 | 85.2 |
| 4c | 4-methylphenyl | A549 | 75.6 |
| 4d | 2-methoxyphenyl | A549 | >100 |
| 4e | 4-methoxyphenyl | A549 | 68.4 |
| 4f | 2-chlorophenyl | A549 | 55.2 |
| 4g | 4-chlorophenyl | A549 | 45.8 |
| 4h | 2-fluorophenyl | A549 | 62.1 |
| 4i | 4-fluorophenyl | A549 | 50.3 |
| 4j | 2-nitrophenyl | A549 | 35.7 |
| 4k | 4-nitrophenyl | A549 | 28.9 |
| Doxorubicin | - | A549 | 8.5 |
| 4a | 2-methylphenyl | MCF-7 | >100 |
| 4g | 4-chlorophenyl | MCF-7 | 52.3 |
| 4k | 4-nitrophenyl | MCF-7 | 33.1 |
| Doxorubicin | - | MCF-7 | 7.9 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Protocol 4: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a suitable software.
Visualizations
Synthetic Workflow
Caption: Synthetic route to 1,3-dimethyl-1H-pyrazole-5-carboxamide derivatives.
General Drug Discovery and Development Pipeline
Caption: Overview of the drug discovery and development process.
Potential (Hypothetical) Signaling Pathway Inhibition
While not yet confirmed for this specific scaffold, pyrazole derivatives are known to inhibit various kinases and enzymes involved in cancer signaling. The diagram below illustrates a hypothetical scenario of how a derivative could interfere with a generic signaling pathway.
Caption: Hypothetical inhibition of a signaling pathway by a pyrazole derivative.
References
Applications of Pyrazole Derivatives in Agrochemicals: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, serves as a versatile and highly effective scaffold in the design and synthesis of modern agrochemicals. The inherent chemical properties of the pyrazole ring, including its stability and multiple sites for substitution, allow for extensive structural modifications, leading to a diverse array of derivatives with potent fungicidal, herbicidal, and insecticidal activities. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of novel pyrazole-based agrochemicals.
Fungicidal Applications: Succinate Dehydrogenase Inhibitors (SDHIs)
A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds are highly effective against a broad spectrum of fungal pathogens in various crops by targeting the fungal respiratory chain.
Mode of Action: Pyrazole-carboxamide fungicides, such as Fluxapyroxad and Bixafen, function by inhibiting Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain. This inhibition blocks the oxidation of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately leading to the cessation of ATP production and fungal cell death.
Quantitative Efficacy Data for Pyrazole SDHI Fungicides
| Compound | Target Pathogen | Efficacy Metric | Value | Reference |
| Fluxapyroxad | Leptosphaeria maculans | Mean EC50 | 4.89 ng/mL | [1] |
| Bixafen | Leptosphaeria maculans | Mean EC50 | 2.71 ng/mL | [1] |
| Boscalid | Podosphaera xanthii | EC50 Range | 0.03 - >50 µg/mL | [2] |
| Fluopyram | Podosphaera xanthii | EC50 Range | 0.01 - >50 µg/mL | [2] |
| SCU2028 | Rhizoctonia solani | EC50 | 0.022 mg/L |
Experimental Protocols
Protocol 1: Synthesis of Fluxapyroxad
This protocol outlines a general synthetic route for Fluxapyroxad, which involves the amidation of a key pyrazole carboxylic acid chloride with a specific aniline derivative.
Materials:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
2'-(3,4,5-Trifluorophenyl)-2-aminoaniline
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2'-(3,4,5-Trifluorophenyl)-2-aminoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.0 eq) in anhydrous dichloromethane to the flask with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude Fluxapyroxad by recrystallization or column chromatography.[3][4][5]
Protocol 2: In Vitro Mycelial Inhibition Assay for SDHI Fungicides
This protocol describes a method to determine the half-maximal effective concentration (EC50) of SDHI fungicides against fungal pathogens.[1]
Materials:
-
Potato Dextrose Agar (PDA)
-
Stock solutions of test compounds in a suitable solvent (e.g., DMSO)
-
Actively growing fungal cultures on PDA plates
-
Sterile petri dishes, cork borer, and incubator
Procedure:
-
Prepare PDA medium and autoclave. Allow it to cool to 50-55 °C.
-
Add appropriate volumes of the fungicide stock solutions to the molten PDA to achieve a series of final concentrations. Also, prepare a solvent control (e.g., DMSO) plate.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
From the margin of an actively growing fungal culture, take mycelial plugs using a sterile cork borer (e.g., 5 mm diameter).
-
Place one mycelial plug in the center of each fungicide-amended and control plate.
-
Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25 °C) in the dark.
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC50 value by plotting the percentage inhibition against the logarithm of the fungicide concentration and performing a regression analysis.[1][2]
Signaling Pathway and Workflow Diagrams
Caption: Mode of action of pyrazole SDHI fungicides.
References
- 1. mdpi.com [mdpi.com]
- 2. Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. CN108610290B - Preparation method of fluxapyroxad - Google Patents [patents.google.com]
- 5. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
The Versatile Building Block: 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry. Its rigid, planar structure and the presence of multiple functionalization points make it an attractive scaffold for the development of novel compounds with diverse biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various derivatives, including esters and amides, which are precursors to a range of bioactive molecules.
Applications in Drug Discovery and Organic Synthesis
Derivatives of this compound have shown promise in various therapeutic areas. The pyrazole moiety is a key component in a number of established drugs, and its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] A significant area of application for pyrazole-based compounds is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key target in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[2][3][4]
Key Applications:
-
Anti-inflammatory Agents: As building blocks for selective COX-2 inhibitors.
-
Anticancer Therapeutics: Synthesis of compounds targeting signaling pathways involved in cell proliferation and apoptosis.[5][6]
-
Agrochemicals: Development of novel pesticides and fungicides.[7][8]
-
Material Science: As ligands for the construction of metal-organic frameworks.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent derivatization.
Protocol 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
This protocol outlines the synthesis of the ethyl ester of the title compound, a key intermediate.
Reaction Scheme:
Caption: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
Materials:
-
Ethanol
-
Sodium ethoxide
-
Diethyl oxalate
-
Acetone
-
Dimethylformamide (DMF)
-
40% Methylhydrazine solution
-
Acetic acid
Procedure: [9]
-
In a reaction vessel, mix ethanol, sodium ethoxide, and diethyl oxalate.
-
Cool the reaction mixture to below 15°C.
-
Slowly add acetone dropwise to the reaction solution, maintaining the internal temperature below 15°C.
-
Allow the reaction to proceed for 24 hours at this temperature to form the intermediate.
-
In a separate vessel, add DMF and the prepared intermediate.
-
Cool the mixture to 5-15°C and slowly add the 40% methylhydrazine solution, keeping the temperature below 15°C.
-
After the addition is complete, heat the reaction mixture to 40-50°C and maintain for 6-8 hours.
-
Concentrate the reaction solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles/Equivalents | Yield (%) | Purity (%) |
| Diethyl oxalate | 146.14 | 1.0 | ||
| Acetone | 58.08 | 1.0 | ||
| Methylhydrazine (40% aq.) | 46.07 (anhydrous) | 1.5-1.6 | ||
| Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | 168.19 | - | ~88 | >98 (GC) |
Protocol 2: Hydrolysis to this compound
This protocol describes the conversion of the ethyl ester to the desired carboxylic acid.
Reaction Scheme:
Caption: Hydrolysis of the ethyl ester to the carboxylic acid.
Materials:
-
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
Ethyl acetate
Procedure:
-
Dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of 2-3, which will precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol/water if necessary.
Protocol 3: Amide Synthesis via Acid Chloride
This protocol details a general method for the synthesis of pyrazole carboxamides from the carboxylic acid.
Workflow:
Caption: General workflow for the synthesis of pyrazole carboxamides.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Catalytic amount of DMF
-
Desired primary or secondary amine
-
Triethylamine (Et₃N)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add a catalytic amount of DMF.
-
Cool the suspension to 0°C and slowly add thionyl chloride or oxalyl chloride (1.5 eq).
-
Allow the mixture to warm to room temperature and stir for 1-3 hours until the formation of the acid chloride is complete (indicated by the cessation of gas evolution and a clear solution).
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Cool the acid chloride solution to 0°C and add the amine solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Amide Coupling (Representative Examples):
| Amine | Coupling Reagent | Base | Solvent | Yield (%) |
| Aniline | SOCl₂ | Et₃N | DCM | 85-95 |
| Benzylamine | (COCl)₂ | Et₃N | DCM | 88-96 |
| Morpholine | HATU | DIPEA | DMF | 90-98 |
Protocol 4: Ester Synthesis
A general protocol for the esterification of the carboxylic acid.
Workflow:
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 9. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Amides from 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amides derived from pyrazole carboxylic acids are a significant class of compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1][2] This document provides detailed protocols for the synthesis of amides from 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the development of various therapeutic agents. The methodologies outlined below are based on established and versatile chemical literature, offering several strategies for amide bond formation to accommodate a variety of amines and research needs.
The primary synthetic strategy involves the initial preparation of this compound followed by its coupling with a desired amine. This approach allows for late-stage diversification, enabling the synthesis of a library of amide derivatives for structure-activity relationship (SAR) studies.
Synthetic Workflow Overview
The overall synthesis is typically a two-stage process. First, the precursor, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, is synthesized and subsequently hydrolyzed to the corresponding carboxylic acid. The carboxylic acid is then coupled with an amine to form the final amide product.
Caption: General workflow for the synthesis of amides from this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
This protocol outlines the synthesis of the ester precursor to this compound.[3]
Materials:
-
Ethanol
-
Sodium ethoxide
-
Diethyl oxalate
-
Acetone
-
40% Methylhydrazine solution
-
N,N-Dimethylformamide (DMF)
-
Acetic acid
-
Ice water
Procedure:
-
Step 1: Intermediate Formation:
-
In a reaction vessel, sequentially add ethanol, sodium ethoxide, and diethyl oxalate.
-
Cool the reaction mixture to 5-15 °C.
-
Slowly add acetone dropwise, maintaining the internal temperature at or below 15 °C.
-
After the addition is complete, allow the reaction to proceed for 24 hours at the same temperature.
-
Slowly add the reaction solution to ice water and adjust the pH of the system to 2-3 with acetic acid to yield the intermediate.
-
-
Step 2: Cyclization:
-
In a separate reaction vessel, add DMF and the intermediate from the previous step.
-
Cool the reaction liquid to 5-15 °C.
-
Slowly add 40% methylhydrazine dropwise, maintaining the internal temperature at or below 15 °C.
-
After the addition, heat the reaction mixture to 40-50 °C and maintain for 6-8 hours.
-
Concentrate the reaction solution under reduced pressure at 70-90 °C to obtain the crude product.
-
Purify the crude product by vacuum distillation to obtain ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. An expected yield is approximately 88% with a purity of 98%.[3]
-
Protocol 2: Hydrolysis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
Materials:
-
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add LiOH or NaOH (1.5 - 3.0 eq) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-12 hours).
-
Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.
-
Stir the mixture in the ice bath for an additional 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Dry the product under high vacuum to yield the pure this compound.
Protocol 3: Amide Synthesis via Acid Chloride Formation
This is a classic and often high-yielding method for amide synthesis.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Desired amine (primary or secondary)
-
Triethylamine or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried, nitrogen-purged round-bottom flask, suspend the this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic drop of DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (1.5 eq) dropwise. Gas evolution will be observed.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the suspension becomes a clear solution.
-
Remove the solvent and excess reagent in vacuo to obtain the crude 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride, which is typically used immediately in the next step.[4]
-
-
Amide Formation:
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.[4]
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel or recrystallization. A similar synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamide using this method yielded 81% of the product.[5]
-
Protocol 4: Direct Amide Coupling using HATU
HATU is a common and efficient peptide coupling reagent that can be applied to a broad range of carboxylic acids and amines.
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Water
-
Ethyl acetate (EtOAc) or DCM
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc or DCM and wash with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 5: Direct Amide Coupling using DCC/DMAP
DCC is a classic coupling reagent, and the addition of DMAP can accelerate the reaction.
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours.
-
Filter off the DCU precipitate and wash it with DCM.
-
Wash the filtrate sequentially with 0.5 M HCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Comparison of Amidation Methods
| Method | Coupling Reagent | Base | Typical Solvent | Temperature | Typical Reaction Time | Advantages | Disadvantages | Expected Yield |
| Acid Chloride | SOCl₂ or (COCl)₂ | Triethylamine | DCM | 0 °C to RT | 3-18 h | High yields, readily available reagents. | Requires an extra step for acid chloride formation; harsh reagents may not be suitable for sensitive substrates. | High (e.g., 81% for a similar pyrazole amide[5]) |
| HATU Coupling | HATU | DIPEA | DMF, DCM | RT | 2-12 h | High yields, mild conditions, low racemization for chiral substrates. | Reagent is relatively expensive. | Good to Excellent |
| DCC/DMAP Coupling | DCC | DMAP (catalytic) | DCM | 0 °C to RT | 4-18 h | Inexpensive and widely used reagent. | Formation of insoluble DCU byproduct can complicate purification; potential for racemization. | Moderate to Good |
Visualization of Amide Coupling Mechanisms
Acid Chloride Pathway
Caption: Reaction pathway for amide synthesis via an acid chloride intermediate.
HATU Coupling Pathway
Caption: Reaction pathway for amide synthesis using HATU as a coupling agent.
Applications in Drug Development
Amides of pyrazole carboxylic acids are prevalent in pharmaceuticals and agrochemicals. For instance, various pyrazole carboxamides have been investigated as potent inhibitors of enzymes like carbonic anhydrase.[2] Additionally, they have been developed as antagonists for receptors such as P2Y14R, demonstrating anti-inflammatory properties.[1] The synthetic routes provided herein are fundamental for accessing novel chemical entities for screening and development in these and other therapeutic areas.
References
- 1. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Preparation of 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid and its esters are valuable intermediates in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals. The pyrazole scaffold is a key pharmacophore in numerous drugs, and the ability to functionalize it at the 5-position with a carboxylic acid ester group opens up a wide range of possibilities for further molecular elaboration. This document provides detailed protocols for two common and effective methods for the preparation of this compound esters: the cyclocondensation of a β-dicarbonyl compound with methylhydrazine, and the direct esterification of this compound.
Synthetic Strategies
There are two primary synthetic routes for the preparation of this compound esters, each with its own advantages and considerations.
Strategy A: Cyclocondensation
This is a convergent approach where the pyrazole ring is constructed from acyclic precursors in a single synthetic operation. A common method involves the reaction of a 2,4-dioxoalkanoate with methylhydrazine. This method is often efficient and can be performed on a large scale. A key consideration is the potential for the formation of regioisomers, as the unsymmetrical methylhydrazine can react at either of its nitrogen atoms.
Strategy B: Direct Esterification
This approach involves the esterification of a pre-existing this compound. This is a straightforward and reliable method, particularly when the parent carboxylic acid is readily available. The Fischer-Speier esterification, using an alcohol in the presence of a catalytic amount of strong acid, is a classic and effective method for this transformation.
Experimental Workflows and Visualizations
The logical flow of the two primary synthetic routes is depicted below.
Figure 1. Synthetic strategies for this compound esters.
Data Presentation
The following table summarizes quantitative data for the synthesis of ethyl and methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
| Product | Synthetic Method | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | Cyclocondensation | Diethyl oxalate, Acetone, Methylhydrazine | Ethanol, DMF | 15 (step 1), 40-50 (step 2) | 24 (step 1), 6-8 (step 2) | 88.1 | 98 | [1] |
| Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate via Cyclocondensation
This protocol is adapted from a patented procedure and involves a two-step, one-pot synthesis.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer
-
Ethanol (absolute)
-
Sodium ethoxide
-
Diethyl oxalate
-
Acetone
-
Dimethylformamide (DMF)
-
40% Methylhydrazine solution
-
Acetic acid
-
Dichloromethane
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
Step 1: Formation of the Intermediate (Ethyl 2,4-dioxopentanoate)
-
To a three-necked flask, add ethanol (e.g., 40 kg), sodium ethoxide (e.g., 2.72 kg), and diethyl oxalate (e.g., 5.84 kg) and stir the mixture.
-
Cool the reaction mixture to below 15 °C.
-
Slowly add acetone (e.g., 2.56 kg) dropwise to the reaction mixture, maintaining the internal temperature at or below 15 °C.
-
After the addition is complete, allow the reaction to stir at this temperature for 24 hours.
-
Adjust the pH of the reaction system to 2-3 with acetic acid.
-
Perform a liquid-liquid extraction with dichloromethane.
-
The organic phase containing the intermediate is used directly in the next step.
Step 2: Cyclocondensation to form Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate
-
In a separate reaction vessel, add DMF (e.g., 20 kg) and the intermediate from Step 1 (e.g., 5.86 kg).
-
Cool the reaction mixture to 5-15 °C.
-
Slowly add a 40% methylhydrazine solution (e.g., 9.2 kg) dropwise, ensuring the internal temperature remains at or below 15 °C.
-
After the addition is complete, heat the reaction mixture to 40-50 °C and maintain this temperature for 6-8 hours.
-
After the reaction is complete, concentrate the solution under reduced pressure at 70-90 °C to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate as a pale yellow oil.[1]
Notes:
-
The slow addition of acetone and methylhydrazine is crucial for controlling the exothermic reaction and minimizing side product formation.
-
The reaction with methylhydrazine can potentially lead to the formation of the regioisomeric product, ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. The described conditions are optimized to favor the desired 1,3-dimethyl isomer. However, it is advisable to analyze the crude product by techniques such as GC-MS or NMR to determine the isomeric ratio.
Protocol 2: Synthesis of this compound Esters via Direct Esterification (Fischer Esterification)
This protocol provides a general procedure for the esterification of this compound.
Materials and Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
This compound
-
Anhydrous alcohol (e.g., ethanol, methanol)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend or dissolve this compound (1.0 eq) in an excess of the desired anhydrous alcohol (e.g., 10-20 equivalents, which can also serve as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
If necessary, purify the crude product by column chromatography on silica gel or by distillation.
Notes:
-
The use of a large excess of the alcohol and removal of water as it is formed can drive the equilibrium towards the ester product.
-
Other acid catalysts such as p-toluenesulfonic acid can also be used.
-
The reaction time will vary depending on the alcohol used and the reaction scale.
Characterization Data
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate [3]
-
Molecular Formula: C₈H₁₂N₂O₂
-
Molecular Weight: 168.19 g/mol
-
Appearance: Solid
-
¹³C NMR (DMSO-d₆): Chemical shifts can be found in the SpectraBase database.[3]
Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate [2]
-
Molecular Formula: C₇H₁₀N₂O₂
-
Molecular Weight: 154.17 g/mol
-
Appearance: Liquid
-
Density: 1.150 g/mL at 25 °C
-
Refractive Index: n20/D 1.491
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in cyclocondensation | Incomplete reaction; Side reactions. | Increase reaction time or temperature moderately. Ensure slow addition of reagents to control exotherms. |
| Formation of regioisomers | Reaction of methylhydrazine at both nitrogen atoms. | Carefully control the reaction temperature as specified. The regioselectivity can be solvent and pH-dependent. Analyze the product mixture and consider chromatographic separation if necessary. |
| Incomplete esterification | Equilibrium not shifted sufficiently towards products. | Use a larger excess of the alcohol. Remove water as it forms using a Dean-Stark trap or by adding a dehydrating agent. |
| Hydrolysis of the ester during workup | Presence of acid during aqueous washes. | Ensure complete neutralization with sodium bicarbonate solution. Minimize contact time with aqueous layers. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Methylhydrazine is toxic and should be handled with extreme care.
-
Concentrated acids are corrosive and should be handled with caution.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
References
Application Notes and Protocols for 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is a versatile N-heterocyclic carboxylic acid that serves as an effective ligand in coordination chemistry. Its coordination behavior is primarily governed by the carboxylate group, which readily deprotonates to form a monoanionic ligand. The presence of a methyl group on the N1 position of the pyrazole ring sterically hinders the nitrogen atoms from participating in coordination, leading to a monodentate coordination mode through the carboxylate oxygen atoms. This characteristic makes it a valuable building block for constructing discrete metal complexes and coordination polymers with interesting structural and physicochemical properties. These properties make such complexes promising candidates for applications in catalysis and as antimicrobial agents.
I. Synthesis of the Ligand: this compound
A common route to synthesize the title ligand involves the hydrolysis of its corresponding ester, 1,3-dimethyl-1H-pyrazole-5-carboxylate.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound methyl ester in a 20% aqueous sodium hydroxide solution at 0 °C.
-
Hydrolysis: Stir the reaction mixture at room temperature for 18 hours.
-
Acidification: Cool the reaction mixture to 0 °C in an ice bath. Slowly add concentrated hydrochloric acid to the reaction mixture over a period of 7 hours to precipitate the product.
-
Isolation: Stir the resulting thick slurry for 18 hours at room temperature.
-
Purification: Filter the solid product and wash with water. Dry the solid product in a vacuum oven at 70 °C to obtain this compound.
II. Synthesis of Coordination Complexes
The deprotonated form of this compound (L⁻) readily reacts with various metal salts in suitable solvents to yield coordination complexes. Herein, we provide protocols for the synthesis of a copper(II) and a cobalt(II) complex.
Experimental Protocol: Synthesis of Diaquabis(1,3-dimethyl-1H-pyrazole-5-carboxylato)copper(II), [Cu(C₆H₇N₂O₂)₂(H₂O)₂]
-
Preparation of Solutions:
-
Prepare a warm methanolic solution (10 mL) of copper(II) acetate monohydrate (0.049 g, 0.25 mmol).
-
Prepare a warm methanolic solution (5 mL) of this compound (0.070 g, 0.5 mmol).
-
-
Reaction: Mix the two solutions. The resulting blue solution is stirred and allowed to stand at room temperature.
-
Crystallization: Blue crystals suitable for X-ray diffraction will form upon slow evaporation of the solvent over several days.
-
Isolation: The crystals are collected by filtration and washed with methanol.
Experimental Protocol: Synthesis of Tetrakis(methanol)bis(1,3-dimethyl-1H-pyrazole-5-carboxylato)cobalt(II), [Co(C₆H₇N₂O₂)₂(MeOH)₄]
-
Preparation of Solutions:
-
Prepare a warm methanolic solution (3 mL) of cobalt(II) acetate tetrahydrate (0.031 g, 0.125 mmol).
-
Prepare a warm methanolic solution (3 mL) of this compound (0.035 g, 0.25 mmol).
-
-
Reaction: Mix the two solutions. The resulting purple solution is stirred and allowed to stand at room temperature.
-
Crystallization: Purple crystals suitable for X-ray diffraction will form upon slow evaporation of the solvent.
-
Isolation: The crystals are mechanically separated for analysis.
III. Structural and Spectroscopic Data
The synthesized complexes have been characterized by single-crystal X-ray diffraction and IR spectroscopy. The data reveals a monodentate coordination of the deprotonated ligand to the metal centers through the carboxylate oxygen.
Table 1: Selected Crystallographic Data for [Cu(C₆H₇N₂O₂)₂(H₂O)₂] and [Co(C₆H₇N₂O₂)₂(MeOH)₄]
| Parameter | [Cu(C₆H₇N₂O₂)₂(H₂O)₂] | [Co(C₆H₇N₂O₂)₂(MeOH)₄] (Molecule A / B) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 3.826(1) | 10.435(2) / 10.435(2) |
| b (Å) | 18.068(4) | 16.345(3) / 16.345(3) |
| c (Å) | 12.339(3) | 14.659(3) / 14.659(3) |
| β (°) | 95.38(3) | 105.74(3) / 105.74(3) |
| V (ų) | 848.9(3) | 2402.1(8) / 2402.1(8) |
| Z | 2 | 4 |
| Coordination Geometry | Square-planar | Octahedral |
Table 2: Selected Bond Lengths (Å) and Angles (°) for the Coordination Sphere
| Bond/Angle | [Cu(C₆H₇N₂O₂)₂(H₂O)₂] | [Co(C₆H₇N₂O₂)₂(MeOH)₄] (Molecule A / B) |
| M-O(carboxylate) | 1.954(1) | 2.083(2) / 2.088(2) |
| M-O(solvent) | 1.972(1) | 2.103(2) - 2.153(2) / 2.107(2) - 2.192(2) |
| O(carboxylate)-M-O(solvent) | 91.09(6) - 92.01(6) | 87.20(7) - 93.30(7) / 86.88(7) - 93.30(7) |
Table 3: Infrared Spectroscopy Data (cm⁻¹)
| Assignment | Ligand (HL) | [CuL₂(H₂O)₂] | [CoL₂(MeOH)₄] |
| ν(O-H) | - | 3434 | 3380 |
| ν(C=O) | 1712 | - | - |
| νₐₛ(COO⁻) | - | 1600 | 1605 |
| νₛ(COO⁻) | - | 1354 | 1350 |
IV. Visualization of Structures and Workflows
Caption: General workflow for the synthesis of the ligand and its metal complexes.
Caption: Coordination environment of the metal ions in the synthesized complexes.
V. Potential Applications and Relevant Protocols
While specific application data for complexes of this compound are not extensively reported, related pyrazole-carboxylate complexes have shown promise in catalysis and as antimicrobial agents. The following protocols are provided as general methodologies for evaluating these potential applications.
Pyrazole-based metal complexes can catalyze oxidation reactions. A general protocol for testing the catalytic activity in the oxidation of catechol to o-quinone is provided below.
Experimental Protocol: Catalytic Oxidation of Catechol
-
Reaction Mixture: In a quartz cuvette, prepare a solution of the metal complex (catalyst) in a suitable solvent (e.g., THF). Add a solution of catechol to the cuvette.
-
Monitoring: Monitor the progress of the reaction by observing the change in the absorbance of the characteristic band of the o-quinone product using a UV-Vis spectrophotometer.
-
Data Analysis: The initial rate of the reaction can be determined from the slope of the absorbance versus time plot. Kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction rate (Vₘₐₓ), can be calculated by varying the substrate concentration.
Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands. The disk diffusion method is a standard preliminary test for antimicrobial activity.
Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Plate Preparation: Spread the inoculum evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disk Application: Impregnate sterile paper disks with a known concentration of the test complex dissolved in a suitable solvent (e.g., DMSO). Place the disks onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37 °C for 24 hours).
-
Result Measurement: Measure the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.
VI. General Characterization Protocols
A. Single-Crystal X-ray Diffraction
This technique provides definitive information on the three-dimensional structure of the coordination complexes.
Protocol: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.
-
Data Collection: Place the goniometer head on the diffractometer. The crystal is cooled (e.g., to 100 K) in a stream of nitrogen gas. X-ray diffraction data are collected using a suitable radiation source (e.g., Mo Kα).
-
Data Processing: The collected diffraction data are processed (integrated and scaled) using appropriate software.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F² using software packages such as SHELXS and SHELXL.
B. Magnetic Susceptibility Measurement
For paramagnetic complexes, such as the Co(II) complex described, measuring the magnetic susceptibility provides information about the number of unpaired electrons.
Protocol: Magnetic Susceptibility Measurement (Evans Method)
-
Sample Preparation: Prepare a solution of the paramagnetic complex of known concentration in a suitable solvent. Prepare a reference solution of the same solvent.
-
NMR Measurement: Acquire the NMR spectrum of the reference solution. Acquire the NMR spectrum of the sample solution containing the paramagnetic complex.
-
Data Analysis: The magnetic moment (µeff) can be calculated from the change in the chemical shift of a reference signal in the solvent due to the presence of the paramagnetic species. This value can then be used to determine the number of unpaired electrons in the metal center.
Catalytic Synthesis of Pyrazoles: Novel Methods for Drug Discovery and Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence in pharmaceuticals, from anti-inflammatory drugs to kinase inhibitors, drives the continuous search for innovative and efficient synthetic methodologies. This document provides detailed application notes and protocols for novel catalytic methods in pyrazole synthesis, focusing on recent advancements that offer improved yields, regioselectivity, and greener reaction profiles.
Copper-Catalyzed [3+2] Cycloaddition in Continuous Flow
Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, reproducibility, and scalability. A recently developed method utilizes a silica-supported copper catalyst for the [3+2] cycloaddition of sydnones and terminal alkynes to produce 1,4-disubstituted pyrazoles.[1][2] This approach is particularly amenable to scale-up, allowing for the production of gram quantities of pyrazole products within hours.[1]
Experimental Workflow
Caption: Workflow for copper-catalyzed continuous flow synthesis of pyrazoles.
Experimental Protocol
Materials:
-
Silica-supported copper catalyst
-
Appropriate sydnone and terminal alkyne
-
Solvent (e.g., acetonitrile)
-
Continuous flow reactor system with a pump, pre-packed cartridge, heated reactor module, and back pressure regulator.
Procedure:
-
Prepare a solution of the sydnone (1.0 eq) and terminal alkyne (1.2 eq) in the chosen solvent.
-
Set up the continuous flow reactor with a pre-packed cartridge containing the silica-supported copper catalyst.
-
Set the reactor temperature and flow rate. Typical conditions can be 120°C and 0.1 mL/min.
-
Pump the reactant solution through the heated cartridge.
-
Collect the output from the reactor after the system has stabilized.
-
Evaporate the solvent from the collected solution.
-
Purify the crude product by flash column chromatography to obtain the desired 1,4-disubstituted pyrazole.
Quantitative Data Summary
| Sydnone Substrate | Alkyne Substrate | Temperature (°C) | Flow Rate (mL/min) | Yield (%) | Reference |
| N-phenylsydnone | Phenylacetylene | 120 | 0.1 | 95 | [1][2] |
| N-p-tolylsydnone | Phenylacetylene | 120 | 0.1 | 92 | [1][2] |
| N-phenylsydnone | 1-hexyne | 120 | 0.1 | 85 | [1][2] |
Electrochemical Synthesis of Polysubstituted Pyrazoles
Electrosynthesis has emerged as a powerful and sustainable tool in organic chemistry, often avoiding the need for harsh oxidants or metal catalysts.[3] A novel electrochemical method enables the synthesis of polysubstituted sulfonated pyrazoles from enaminones and sulfonyl hydrazides under mild, metal-free, and exogenous-oxidant-free conditions.[3] This approach demonstrates good functional group tolerance and is scalable, making it highly practical.[3]
Logical Relationship of Reaction Steps
Caption: Cascade reaction sequence in the electrochemical synthesis of sulfonated pyrazoles.
Experimental Protocol
Materials:
-
Enaminone
-
Aryl or alkyl sulfonyl hydrazide
-
Electrolyte (e.g., LiBF₄)
-
Solvent (e.g., acetonitrile)
-
Undivided electrochemical cell with graphite anode and platinum cathode.
Procedure:
-
To an undivided electrochemical cell, add the enaminone (0.2 mmol), sulfonyl hydrazide (0.2 mmol), and electrolyte in the solvent.
-
Equip the cell with a graphite anode and a platinum cathode.
-
Conduct the electrolysis at a constant current under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography.
Quantitative Data Summary
| Enaminone Substituent | Sulfonyl Hydrazide Substituent | Current (mA) | Time (h) | Yield (%) | Reference |
| Phenyl | Phenyl | 10 | 5 | 85 | [3] |
| 4-Methylphenyl | Phenyl | 10 | 5 | 82 | [3] |
| Phenyl | 4-Tolyl | 10 | 6 | 78 | [3] |
Visible-Light Photocatalytic Synthesis of Polysubstituted Pyrazoles
Visible-light photoredox catalysis offers a green and mild pathway for the synthesis of complex organic molecules.[4][5] A notable application is the synthesis of polysubstituted pyrazoles from hydrazine and various Michael acceptors.[4] This method uses air as the terminal oxidant, making the process environmentally benign.[4][5] The reaction is proposed to proceed through the oxidation of hydrazine to diazene, followed by its addition to the Michael acceptor.[4]
Experimental Workflow
Caption: General workflow for the photocatalytic synthesis of pyrazoles.
Experimental Protocol
Materials:
-
Hydrazine hydrate
-
Michael acceptor (e.g., chalcone, α,β-unsaturated ester)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂)
-
Solvent (e.g., DMSO)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
In a reaction vessel, dissolve the Michael acceptor (0.5 mmol), hydrazine hydrate (1.0 mmol), and the photocatalyst (1-2 mol%) in the solvent.
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Irradiate the mixture with a visible light source.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
| Michael Acceptor | Photocatalyst | Solvent | Time (h) | Yield (%) | Reference |
| Chalcone | Ru(bpy)₃Cl₂ | DMSO | 12 | 92 | [4][5] |
| Ethyl Cinnamate | Ru(bpy)₃Cl₂ | DMSO | 18 | 85 | [4][5] |
| 4-Nitrochalcone | Ru(bpy)₃Cl₂ | DMSO | 10 | 95 | [4][5] |
Nickel-Catalyzed One-Pot Multicomponent Synthesis
Multicomponent reactions are highly efficient for building molecular complexity in a single step. A one-pot synthesis of pyrazoles using a heterogeneous nickel-based catalyst has been developed for the condensation of various hydrazines, ketones, and aldehydes at room temperature.[6] This method is environmentally friendly, proceeds with low catalyst loading, and the catalyst can be reused for several cycles without significant loss of activity.[6]
Logical Relationship of Reactants to Product
Caption: One-pot, three-component synthesis of pyrazoles using a nickel catalyst.
Experimental Protocol
Materials:
-
Hydrazine
-
Acetophenone derivative
-
Benzaldehyde derivative
-
Heterogeneous nickel-based catalyst
-
Ethanol
Procedure:
-
To a round-bottom flask containing ethanol, add the acetophenone derivative (0.1 mol), hydrazine (0.1 mol), and the nickel-based catalyst (10 mol%).
-
Stir the mixture for 30 minutes at room temperature.
-
Add the benzaldehyde derivative dropwise to the reaction mixture.
-
Continue stirring for 3 hours at room temperature.
-
Monitor the reaction by TLC.
-
After completion, filter the catalyst.
-
Evaporate the solvent and purify the crude product, typically by recrystallization or column chromatography.
Quantitative Data Summary
| Acetophenone Derivative | Benzaldehyde Derivative | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| Acetophenone | Benzaldehyde | 10 | 3 | 92 | [6] |
| 4-Methylacetophenone | Benzaldehyde | 10 | 3 | 88 | [6] |
| Acetophenone | 4-Chlorobenzaldehyde | 10 | 3.5 | 90 | [6] |
References
Application Notes and Protocols for the Functionalization of 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic methodologies for the functionalization of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, a versatile scaffold in medicinal chemistry. The protocols described herein focus on modifications of both the carboxylic acid group at the C5 position and electrophilic substitution at the C4 position of the pyrazole ring.
Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety of this compound is a prime target for modification, most commonly through the formation of amides and esters. These reactions typically proceed via an activated carboxylic acid derivative, such as an acyl chloride.
Amide Bond Formation
Amide derivatives of pyrazole carboxylic acids are of significant interest due to their presence in numerous biologically active compounds. The synthesis generally involves a two-step process: activation of the carboxylic acid and subsequent reaction with an amine.
Experimental Workflow for Amide Synthesis
Caption: Workflow for the synthesis of pyrazole-5-carboxamide derivatives.
Protocol 1: Synthesis of 1,3-Dimethyl-N-phenyl-1H-pyrazole-5-carboxamide
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Aniline
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).
-
Reflux the mixture for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride as an oil or solid. This intermediate is typically used in the next step without further purification.[1]
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve aniline (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the aniline solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction.[1]
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired amide.
| Amine | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Ammonia | - | NH₃-H₂O | Not specified | 81 | [2] |
| Various anilides | - | Xylene | 10 | 73-77 | |
| 5-amino-1,3,4-thiadiazole-2-sulfonamide | Not specified | Not specified | Not specified | Not specified | [3] |
Ester Bond Formation
Esterification of this compound can be achieved through various methods, including Fischer esterification under acidic conditions or via the acid chloride intermediate.
Protocol 2: Synthesis of Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate
Materials:
-
This compound
-
Ethanol
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After cooling, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.
-
Purify by distillation or column chromatography.
| Alcohol | Catalyst | Reaction Conditions | Yield (%) | Reference |
| Various alcohols | Pyridine (catalytic) | Reflux, 3h | 64 | |
| Ethanol | H₂SO₄ (catalytic) | Reflux | Not specified | General method |
Functionalization of the Pyrazole Ring at the C4 Position
The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution reactions.[4] This allows for the introduction of various functional groups, providing a diverse range of derivatives.
Halogenation
Halogenation at the C4 position provides a key intermediate for further functionalization, such as cross-coupling reactions.
Experimental Workflow for C4-Functionalization
Caption: General scheme for functionalization at the C4 position.
Protocol 3: Bromination at the C4 Position
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (1.0-1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by recrystallization or column chromatography.
| Halogenating Agent | Solvent | Conditions | Yield (%) | Reference |
| N-Bromosuccinimide | Ethanol | Reflux | Not specified | [5] |
| N-Chlorosuccinimide | Ethanol | Reflux | Not specified | [5] |
| N-Iodosuccinimide | Ethanol | Reflux | Not specified | [5] |
Nitration
Nitration introduces a nitro group at the C4 position, which can be a precursor for an amino group or other functionalities.
Protocol 4: Nitration at the C4 Position
Materials:
-
This compound
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Carefully add this compound (1.0 eq) to a mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, stirring for an additional 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration, wash thoroughly with cold water until the washings are neutral.
-
Dry the product under vacuum.
| Nitrating Agent | Conditions | Yield (%) | Reference |
| HNO₃/H₂SO₄ | 0 °C to RT | Not specified | [6] |
| Fuming HNO₃/Acetic anhydride | 0 °C to RT | Not specified | [7] |
Suzuki-Miyaura Cross-Coupling
The 4-halo-pyrazole derivative is a versatile substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl moieties.
Protocol 5: Suzuki-Miyaura Coupling of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
Materials:
-
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene/water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a degassed mixture of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (2.0-3.0 eq) in a suitable solvent system, add the palladium catalyst (1-5 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 6-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | Good to excellent | [8] |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | Up to 92% | [9] |
Applications in Drug Development
Derivatives of this compound have been investigated for a wide range of biological activities. The functionalization of this scaffold allows for the fine-tuning of its pharmacological properties.
Signaling Pathway Implication (Hypothetical)
Caption: Hypothetical inhibition of a kinase signaling pathway by a functionalized pyrazole derivative.
Functionalized pyrazole derivatives have shown potential as:
-
Carbonic Anhydrase Inhibitors: Amide derivatives have been synthesized and shown to inhibit human carbonic anhydrase isoenzymes I and II.[3]
-
Antibacterial Agents: Certain pyrazole-NO hybrid molecules have exhibited remarkable antibacterial activity.[10]
-
Anti-inflammatory Agents: Pyrazole derivatives have demonstrated significant anti-inflammatory activity.[10]
-
Insecticidal and Fungicidal Agents: Some 5-pyrazole carboxamides have shown excellent insecticidal and fungicidal activities.[11]
The diverse functionalization possibilities of this compound make it a valuable building block for the discovery of new therapeutic agents. The protocols outlined above provide a foundation for the synthesis and exploration of novel derivatives for various applications in drug development and life sciences research.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 3. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants [mdpi.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate through a Knorr-type pyrazole synthesis. This is followed by the hydrolysis of the ethyl ester to the final carboxylic acid product. Careful control of reaction parameters is crucial for achieving high yield and purity.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound.
Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
Q1: My yield of the ethyl ester is consistently low. What are the common causes and how can I improve it?
A1: Low yields in Knorr-type pyrazole syntheses can stem from several factors.[1] Common causes include impure starting materials, suboptimal reaction conditions, and the formation of side products.
Troubleshooting Steps:
-
Starting Material Purity: Ensure that diethyl oxalate, acetone, and methylhydrazine are of high purity. Hydrazine derivatives can degrade over time; using a freshly opened bottle or redistilled reagent is recommended.[1]
-
Reaction Temperature: The initial Claisen condensation should be carried out at a low temperature (5-15 °C) to minimize side reactions of the acetone.[2] Similarly, the addition of methylhydrazine should also be done at a low temperature (below 15 °C) before gentle heating.[2]
-
Stoichiometry: While the patent literature suggests specific ratios, a slight excess (1.0-1.2 equivalents) of methylhydrazine can sometimes help drive the reaction to completion.[1]
-
pH Control: The initial condensation is base-catalyzed. For the cyclization step, some Knorr syntheses benefit from slightly acidic conditions to facilitate imine formation and cyclization.[3]
Q2: I am observing a significant amount of a regioisomeric impurity, 1,5-dimethyl-1H-pyrazole-3-carboxylate. How can I minimize its formation?
A2: The formation of regioisomers is a common challenge when using an unsymmetrical dicarbonyl precursor and a substituted hydrazine like methylhydrazine.[1] The nucleophilic attack of methylhydrazine can occur at either of the two carbonyl groups of the intermediate, leading to two different pyrazole products.
Strategies to Improve Regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in favor of one isomer in similar pyrazole syntheses.[4][5]
-
Temperature Control: Carefully controlling the reaction temperature during the addition of methylhydrazine and the subsequent cyclization can influence the regioselectivity.
-
pH Adjustment: The pH of the reaction medium can alter the relative nucleophilicity of the two nitrogen atoms in methylhydrazine, potentially favoring the formation of the desired isomer.[4]
Q3: The reaction mixture turns a dark yellow or red color. Is this normal, and how can I obtain a cleaner product?
A3: Discoloration is a frequent observation in Knorr pyrazole syntheses, often due to the formation of colored impurities from the hydrazine starting material or through oxidative processes.[1] While some color is expected, excessive darkening can indicate significant side reactions.
Purification and Prevention:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to remove colored impurities.[1][2]
Step 2: Hydrolysis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
Q4: My ester hydrolysis is incomplete, and I still have starting material remaining. How can I drive the reaction to completion?
A4: Incomplete hydrolysis is a common issue and can usually be resolved by adjusting the reaction conditions.
Troubleshooting Steps:
-
Increase Reaction Time: Saponification can sometimes be slower than anticipated. Monitor the reaction by TLC or LC-MS and extend the reaction time until all the starting ester is consumed.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the rate of hydrolysis.
-
Increase Base Concentration: Ensure a sufficient excess of the base (e.g., 2-3 equivalents of NaOH or KOH) is used to drive the equilibrium towards the carboxylate salt.
-
Co-solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent like ethanol or THF can create a homogeneous solution and improve the reaction rate.
Q5: During the acidic workup to precipitate the carboxylic acid, the product oiled out instead of crystallizing. What should I do?
A5: "Oiling out" occurs when the product is insoluble in the solvent at that temperature but its melting point is below the temperature of the solution.
Solutions:
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath before and during acidification.
-
Slow Acidification: Add the acid slowly while vigorously stirring to encourage the formation of small seed crystals.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization.
-
Recrystallization: If the product still oils out, extract the oil with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent. The resulting crude solid or oil can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene).
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
This protocol is adapted from patent literature and represents a common method for the synthesis of the ester intermediate.[2]
-
Intermediate Formation: In a reaction vessel, sequentially add ethanol, sodium ethoxide, and diethyl oxalate. Cool the reaction mixture to 5-15 °C.
-
Slowly add acetone dropwise to the reaction mixture, ensuring the internal temperature is maintained below 15 °C.
-
After the addition is complete, allow the reaction to stir at this temperature for 24 hours.
-
The reaction mixture containing the intermediate is then slowly added to ice water, and the pH is adjusted to 2-3 with acetic acid. The intermediate can then be extracted.
-
Cyclocondensation: In a separate reaction vessel, add DMF and the intermediate from the previous step. Cool the mixture to 5-15 °C.
-
Slowly add a 40% aqueous solution of methylhydrazine dropwise, maintaining the internal temperature below 15 °C.
-
After the addition, heat the reaction mixture to 40-50 °C and maintain for 6-8 hours.
-
Concentrate the reaction solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
Protocol 2: Hydrolysis to this compound
This is a general procedure for the saponification of a pyrazole ester.
-
Hydrolysis: Dissolve ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and water.
-
Add 2-3 equivalents of sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux (or stir at a moderately elevated temperature, e.g., 60 °C) and monitor the reaction by TLC until the starting ester is no longer visible.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with concentrated HCl.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.
Data Presentation
Table 1: Reaction Conditions for Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate Synthesis
| Parameter | Step 1: Intermediate Formation | Step 2: Cyclocondensation |
| Reactants | Ethanol, Sodium Ethoxide, Diethyl Oxalate, Acetone | Intermediate, 40% Methylhydrazine (aq), DMF |
| Temperature | 5-15 °C | 5-15 °C (addition), 40-50 °C (reaction) |
| Reaction Time | 24 hours | 6-8 hours |
| pH | Basic (Sodium Ethoxide) | Not specified (typically neutral to slightly acidic) |
| Yield | Not specified for intermediate | ~88% (for purified ester)[2] |
Table 2: General Conditions for Ester Hydrolysis
| Parameter | Condition |
| Base | NaOH or KOH |
| Equivalents of Base | 2-3 |
| Solvent | Water, Ethanol/Water, or THF/Water |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 1-12 hours (monitored by TLC) |
| Expected Yield | >90% |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective purification methods for this compound, a solid compound, are recrystallization and acid-base extraction. For challenging separations of closely related impurities, column chromatography can also be employed.
Q2: My final product is an off-white or yellowish powder. How can I decolorize it?
A2: A yellowish tint often indicates the presence of residual starting materials or byproducts. Treatment with activated carbon during the recrystallization process is an effective method for removing colored impurities. Overheating during solvent removal can also lead to discoloration, so it is advisable to use a rotary evaporator at a moderate temperature.
Q3: What are the likely impurities in a synthesis of this compound?
A3: Depending on the synthetic route, common impurities may include unreacted starting materials (e.g., ethyl 2,4-dioxovalerate and methylhydrazine), the regioisomeric product (1,5-dimethyl-1H-pyrazole-3-carboxylic acid), and incompletely hydrolyzed ester starting material (e.g., ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate).
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a quantitative method to determine purity.[1] Other common methods include measuring the melting point and comparing it to the literature value (208-213 °C), and spectroscopic analysis using Nuclear Magnetic Resonance (NMR).
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Recommended Solution(s) |
| Product does not crystallize from solution. | The chosen solvent is inappropriate (compound is too soluble at low temperatures). | Experiment with different solvent systems. Given its solubility in polar solvents, try mixed solvents like ethanol/water or methanol/water. |
| Too much solvent was used. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. | |
| The solution was cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Oily impurities are inhibiting crystallization. | Attempt a preliminary purification using acid-base extraction before recrystallization. | |
| Low recovery of purified product. | The compound has significant solubility in the cold recrystallization solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Use a minimal amount of ice-cold solvent to wash the crystals during filtration. |
| The product is filtered before crystallization is complete. | Allow sufficient time for crystallization at low temperature before filtration. |
Acid-Base Extraction Issues
| Problem | Potential Cause | Recommended Solution(s) |
| Poor separation of layers in the separatory funnel. | Formation of an emulsion. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Low yield after acidification and extraction. | Incomplete protonation of the carboxylate salt. | Ensure the aqueous layer is acidified to a pH of 2-3 with a strong acid like HCl to fully protonate the carboxylic acid. |
| The product is partially soluble in the aqueous layer. | Perform multiple extractions (2-3 times) with the organic solvent to ensure complete recovery of the product from the acidified aqueous layer. |
Column Chromatography Issues
| Problem | Potential Cause | Recommended Solution(s) |
| Product streaks or provides broad peaks on the column. | The carboxylic acid is interacting too strongly with the silica gel. | Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent to suppress the ionization of the carboxylic acid and improve peak shape. |
| Poor separation from impurities. | The eluent system is not optimized. | Systematically vary the polarity of the eluent. A gradient of ethyl acetate in hexanes with a small amount of acetic acid is a good starting point. Monitor fractions closely using Thin Layer Chromatography (TLC). |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system may need to be determined experimentally.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture). Add the solvent portion-wise until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The purified product should crystallize out of the solution.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: Purification by Acid-Base Extraction
This method is effective for separating the acidic product from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify to a pH of 2-3 by slowly adding concentrated hydrochloric acid (HCl). The purified this compound will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Visual Guides
Caption: General workflow for purification via acid-base extraction.
Caption: Decision tree for troubleshooting recrystallization.
References
Technical Support Center: Pyrazole Synthesis
This guide provides troubleshooting advice and frequently asked questions to address common side reactions and purification challenges encountered during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrazole synthesis reaction mixture turning a dark yellow or red color?
A1: Discoloration, particularly in Knorr pyrazole synthesis, is often due to the formation of colored impurities from the hydrazine starting material, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1][2][3] The reaction mixture can become acidic, promoting the formation of these colored byproducts.[1] Oxidative processes can also contribute to the color change.[1]
Q2: I am observing multiple products in my analysis (TLC, LC-MS, NMR). What is the most likely cause?
A2: The formation of multiple products is a common issue, most frequently arising from a lack of regioselectivity. When using an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine, the initial nucleophilic attack can occur at two different carbonyl carbons, leading to a mixture of two regioisomeric pyrazole products.[1][2][4][5] Other possibilities include incomplete cyclization, resulting in pyrazoline intermediates as byproducts.[2]
Q3: My reaction yield is significantly lower than expected. What are the primary factors to investigate?
A3: Low yields can stem from several issues. The most common causes include impure starting materials, as impurities can lead to side reactions, and the degradation of hydrazine derivatives over time.[1] Other critical factors are suboptimal reaction conditions such as temperature, reaction time, solvent, and pH, which may require optimization.[1] Finally, the formation of side products, such as regioisomers or products of incomplete cyclization, directly consumes starting material and lowers the yield of the desired product.[1][2]
Troubleshooting Guides
Issue 1: Formation of Regioisomers
-
Symptoms:
-
Root Causes:
-
Solutions & Optimization Strategies:
-
Solvent Selection: The choice of solvent can dramatically influence regioselectivity. Non-nucleophilic, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase the regioselectivity compared to standard solvents like ethanol.[6]
-
pH Control: The pH of the reaction can favor one regioisomer over another. Acidic conditions may favor one pathway, while basic conditions could favor the alternative.[1] If using a hydrazine salt, adding a mild base like sodium acetate can be beneficial.[1]
-
Steric Hindrance: The steric bulk of substituents on either the dicarbonyl or the hydrazine can direct the reaction towards the formation of a single, less sterically hindered regioisomer.[1]
-
Reactant Stoichiometry: Varying the ratio of the dicarbonyl compound to the hydrazine has been shown to affect the regioisomeric ratio in some cases.[4]
-
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis Data derived from studies on the reaction of 1,3-diketones with substituted hydrazines.
| Solvent | Typical Regioisomeric Ratio (Major:Minor) | Notes |
| Ethanol (EtOH) | Low to moderate selectivity (e.g., 1:1 to 3:1) | Common solvent, but often leads to difficult-to-separate mixtures.[6] |
| 2,2,2-Trifluoroethanol (TFE) | High selectivity (e.g., >10:1) | Non-nucleophilic; does not compete with hydrazine for attack on the carbonyl.[6] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Very high selectivity (e.g., >20:1) | Similar mechanism to TFE, often providing even better selectivity.[6] |
Issue 2: Incomplete Cyclization or Aromatization
-
Symptoms:
-
Root Causes:
-
The dehydration step to form the aromatic pyrazole ring is often the rate-determining step and can be slow under neutral pH conditions.[4]
-
Reaction temperature is too low or reaction time is too short.
-
-
Solutions & Optimization Strategies:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of starting materials and the formation of intermediates and products to determine the optimal reaction time.[1]
-
Adjust Temperature: Gently heating the reaction can often provide the energy needed to overcome the activation barrier for the final dehydration and aromatization step.
-
Use of a Catalyst: A catalytic amount of acid (e.g., glacial acetic acid) is often used to facilitate the condensation and subsequent dehydration steps.[7]
-
Issue 3: Purification Challenges
-
Symptoms:
-
Root Causes:
-
Solutions & Optimization Strategies:
-
For "Oiling Out":
-
For Colored Impurities:
-
For Separating Regioisomers:
-
Recrystallization: Meticulous recrystallization using various solvent systems (e.g., ethanol/water, hexane/ethyl acetate) can sometimes selectively crystallize one isomer.[8][9]
-
Acid-Salt Formation: Convert the pyrazole mixture into acid addition salts. The different isomers may have different crystallization properties as salts, allowing for separation by crystallization.[10][11]
-
Chromatography Modification: Deactivate silica gel with triethylamine or ammonia in methanol before performing column chromatography to prevent product loss on the column, which can be an issue for basic compounds like pyrazoles.[9]
-
-
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by TLC
-
Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).
-
Spot the Plate: Dissolve a small amount of your starting 1,3-dicarbonyl in the reaction solvent. Use a capillary tube to spot it in the "SM" and "co-spot" lanes. At various time points (e.g., 0h, 1h, 2h), take a small aliquot of the reaction mixture, dilute it, and spot it in the "RM" and "co-spot" lanes.
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 30% ethyl acetate/70% hexane).[7] Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate.
-
Visualize and Analyze: Remove the plate when the solvent front is near the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Protocol 2: Purification by Mixed-Solvent Recrystallization
This method is effective when a single solvent is not ideal for recrystallizing the pyrazole product.[8]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole product in the minimum amount of a hot solvent in which it is readily soluble (the "good" solvent, e.g., ethanol).[8]
-
Induce Precipitation: While the solution is still hot, add a hot "anti-solvent" (a solvent in which the product is poorly soluble, e.g., water) dropwise until the solution becomes faintly turbid.[8]
-
Re-dissolution: Add a few more drops of the hot "good" solvent until the turbidity just disappears, ensuring the solution is saturated.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can later be placed in an ice bath for 20-30 minutes.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.[8]
-
Drying: Dry the crystals on the filter paper or in a desiccator to remove residual solvent.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for addressing poor regioselectivity.
Caption: Competing pathways leading to regioisomer formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis, helping researchers improve reaction yields and product purity.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| LOW-YIELD-01 | Low yield of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (ester precursor) | - Incorrect temperature control during the reaction.[2] - Suboptimal pH during the initial condensation step.[2] - Formation of isomeric impurities.[3] - Inefficient purification of the crude product.[2] | - Maintain the reaction temperature below 15°C during the addition of acetone and methylhydrazine.[2] - Adjust the pH of the reaction mixture to 2-3 with acetic acid in the first step.[2] - Control the feeding sequence and temperature to increase the conversion rate of the desired product and inhibit impurity formation.[2] - Purify the crude product by vacuum distillation.[2] |
| LOW-YIELD-02 | Incomplete hydrolysis of the ester to the carboxylic acid | - Insufficient reaction time or temperature. - Inadequate concentration of the hydrolyzing agent (e.g., NaOH). | - Increase the reaction time or temperature. A typical procedure involves heating at 100°C for several hours.[4] - Use a sufficient excess of the base (e.g., 2N NaOH solution) to ensure complete saponification.[4] |
| PURITY-01 | Presence of regioisomers in the pyrazole ester | - Lack of regioselectivity in the cyclocondensation reaction. The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two different regioisomers.[5][6] | - Carefully control the reaction conditions (temperature, solvent, and catalyst) as regioselectivity can be highly dependent on these factors.[6] - Use a starting material that favors the formation of the desired isomer. |
| PURITY-02 | Product degradation during workup | - The pyrazole ring can be sensitive to harsh acidic or basic conditions at elevated temperatures. - Hydrolytic instability of the ester group under certain pH conditions.[7][8][9] | - Neutralize the reaction mixture carefully, avoiding excessive heat. - For the ester, maintain a neutral or slightly acidic pH during workup and storage to prevent premature hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method involves a two-step process. The first step is the synthesis of the ethyl ester precursor, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, via a cyclocondensation reaction.[2] This is followed by the hydrolysis of the ester to yield the final carboxylic acid.
Q2: How can I improve the regioselectivity of the pyrazole ring formation?
A2: The regioselectivity of the cyclocondensation between a 1,3-dicarbonyl compound and a substituted hydrazine is influenced by the reaction conditions. Using an arylhydrazine hydrochloride in methanol tends to yield the 1,3-isomer, while using the free hydrazine in chloroform may lead to the 1,5-isomer.[6] Careful selection of solvents and the form of the hydrazine reagent is crucial.
Q3: What are the critical parameters to control during the synthesis of the ethyl ester precursor?
A3: Based on documented procedures, controlling the temperature and the sequence of reagent addition is vital for maximizing yield and purity.[2] Specifically, the temperature should be maintained below 15°C during the initial condensation and the subsequent addition of methylhydrazine to minimize side reactions.[2]
Q4: Are there alternative methylating agents to the highly toxic dimethyl sulfate?
A4: Yes, non-toxic dimethyl carbonate can be used as a green methylating agent in the presence of a base like NaH. This method has been reported to achieve high yields (around 90%) with fewer by-products.[10]
Experimental Protocols
Synthesis of Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate
This protocol is adapted from a patented method and is a common route to the ester precursor.[2]
Step 1: Preparation of the Intermediate
-
In a reaction vessel, mix 40 kg of ethanol, 2.72 kg of sodium ethoxide, and 5.84 kg of diethyl oxalate.
-
Cool the mixture to a temperature between 5-15°C.
-
Slowly add 2.56 kg of acetone dropwise, ensuring the internal temperature remains below 15°C.
-
After the addition is complete, maintain the reaction mixture at this temperature for 24 hours.
-
Slowly add the reaction solution to 120 kg of ice water.
-
Adjust the pH of the system to 2-3 using acetic acid.
-
Extract the product with dichloromethane.
Step 2: Cyclization to form the Pyrazole Ring
-
In a separate reaction vessel, add 1 kg of DMF and 288 g of the intermediate from Step 1.
-
Cool the reaction liquid to 5-15°C.
-
Slowly add 460 g of 40% methylhydrazine dropwise, keeping the internal temperature at or below 15°C.
-
After the addition, heat the mixture to 40-50°C and maintain this temperature for 6 hours.
-
Concentrate the reaction solution under reduced pressure to obtain the crude product.
-
Further purify the crude product by vacuum distillation to obtain pure ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.[2]
Hydrolysis to this compound
This is a general procedure for the hydrolysis of a pyrazole ester.
-
Dissolve the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in a suitable solvent (e.g., ethanol).
-
Add an aqueous solution of a strong base, such as 2N sodium hydroxide.
-
Heat the mixture to reflux (around 100°C) and monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.[4]
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. CAS 5744-56-9: this compound [cymitquimica.com]
- 2. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 3. DE19701277A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
Technical Support Center: Pyrazole Functionalization Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during pyrazole functionalization reactions. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during pyrazole functionalization?
A1: Researchers often face challenges with low reaction yields, poor regioselectivity (especially with unsymmetrical pyrazoles), and catalyst deactivation in cross-coupling reactions. Side reactions and difficult purification are also common hurdles.[1]
Q2: How can I improve the yield of my pyrazole synthesis?
A2: Low yields in pyrazole synthesis, such as the Knorr synthesis, can often be attributed to the purity of starting materials or suboptimal reaction conditions.[1] Key troubleshooting steps include:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure, as impurities can lead to side reactions.[1]
-
Optimize Reaction Stoichiometry: A slight excess of hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Systematically optimize temperature, reaction time, solvent, and pH.[1] Monitoring the reaction by TLC or LC-MS can determine the optimal reaction time.[1]
Q3: How can I control the regioselectivity of N-alkylation on an unsymmetrical pyrazole?
A3: The N-alkylation of unsymmetrical pyrazoles often yields a mixture of regioisomers.[2] Controlling the regioselectivity can be achieved by:
-
Choice of Base and Solvent: The nature of the base and solvent can significantly influence the position of alkylation.[2]
-
Steric Hindrance: Introducing a bulky substituent on the pyrazole ring can sterically hinder one of the nitrogen atoms, favoring alkylation at the less hindered site.
-
Protecting Groups: Employing a protecting group on one of the nitrogen atoms allows for selective functionalization of the other.
Q4: My palladium-catalyzed cross-coupling reaction is not working well. What could be the issue?
A4: Catalyst deactivation is a primary concern in palladium-catalyzed cross-coupling reactions with pyrazole substrates.[3] The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, forming inactive catalyst species.[3] High reaction temperatures can also lead to catalyst decomposition and the formation of palladium black.[3]
Troubleshooting Guides
Issue 1: Low or No Yield in C4-Functionalization
-
Possible Cause: Deactivated pyrazole ring due to electron-withdrawing groups.
-
Solution: Use harsher reaction conditions, such as higher temperatures or stronger acids, to drive the reaction forward.[4]
-
-
Possible Cause: Steric hindrance from bulky groups at C3 or C5 positions.
-
Solution: Re-evaluate the synthetic route to introduce the C4-functionality before installing the bulky groups.[4]
-
-
Possible Cause: Side reactions, such as N-alkylation.
-
Solution: Protect the N1-position of the pyrazole ring before carrying out the C4-functionalization.
-
Issue 2: Poor Regioselectivity in Pyrazole Synthesis from Unsymmetrical Dicarbonyls
-
Possible Cause: The nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons.[1]
-
Solution 1: Solvent Effects: The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent can significantly improve the regioselectivity towards the desired isomer.[5][6]
-
Solution 2: pH Control: Adjusting the pH of the reaction mixture can favor the formation of one regioisomer over the other. Acidic conditions often favor one isomer, while basic conditions may favor the other.[1]
-
Solution 3: Microwave Synthesis: Microwave-assisted synthesis can sometimes favor the formation of the thermodynamically more stable isomer.[6]
-
Issue 3: Catalyst Deactivation in Suzuki-Miyaura Coupling
-
Possible Cause: Coordination of the pyrazole nitrogen to the palladium catalyst, leading to catalyst poisoning.[3]
-
Solution 1: Ligand Selection: Use bulky electron-rich phosphine ligands (e.g., XPhos) that can stabilize the active palladium species and minimize coordination from the pyrazole nitrogen.
-
Solution 2: Pre-catalyst Choice: Employ a stable pre-catalyst, such as XPhos Pd G2, which is designed for challenging coupling reactions.[7]
-
Solution 3: Additives: The addition of certain salts or additives can sometimes mitigate catalyst deactivation.
-
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis using HFIP[6]
This protocol describes a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the major regioisomer.
-
Protocol 2: Palladium-Catalyzed Direct C4-Arylation[4]
This protocol provides a method for the direct C-H arylation at the C4 position of the pyrazole ring.
-
Materials:
-
1,3,5-trimethylpyrazole (1 mmol)
-
Aryl bromide (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Potassium acetate (KOAc) (2 mmol)
-
Dimethylacetamide (DMA) (3 mL)
-
-
Procedure:
-
In a sealed tube, combine 1,3,5-trimethylpyrazole (1 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂, and KOAc (2 mmol).
-
Add DMA (3 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Summary
Table 1: Optimization of Oxidative Thiocyanation of 3,5-dimethyl-1-phenyl-1H-pyrazole [8]
| Entry | Oxidant (equiv.) | NH₄SCN (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | PhICl₂ (1.0) | 1.0 | THF | 0 | 68 |
| 2 | PhICl₂ (1.0) | 1.0 | THF | 25 | 45 |
| 3 | PhICl₂ (1.0) | 1.0 | THF | -20 | 52 |
| ... | ... | ... | ... | ... | ... |
| 17 | PhICl₂ (2.0) | 2.0 | Toluene | 0 | 91 |
Table 2: Substrate Scope for Palladium-Catalyzed C4-Arylation of 1,3,5-trimethylpyrazole [4]
| Aryl Bromide | Yield (%) |
| 4-Bromotoluene | 78 |
| 4-Bromoanisole | 72 |
| 1-Bromo-4-fluorobenzene | 65 |
Visual Guides
Caption: Troubleshooting workflow for low reaction yield.
Caption: Strategies to control regioselectivity.
Caption: Catalyst deactivation by pyrazole coordination.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazole Synthesis Optimization
This guide provides troubleshooting advice, frequently asked questions, and optimized protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis, and what is the general mechanism? A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, typically under acidic conditions.[1][2][3] The mechanism begins with the hydrazine condensing with one carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration reaction that yields the stable, aromatic pyrazole ring.[4]
Q2: What are the main advantages of using microwave-assisted synthesis for pyrazoles? A2: Microwave-assisted synthesis offers significant advantages over conventional heating methods.[5] Key benefits include dramatically reduced reaction times (from hours to minutes), improved product yields, and often cleaner reactions with fewer byproducts.[5][6][7] This technique is considered a more sustainable and efficient "green chemistry" approach.[8]
Q3: How does the choice of solvent impact the reaction, particularly regioselectivity? A3: The solvent plays a critical role in pyrazole synthesis. While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents (e.g., DMF, NMP) or fluorinated alcohols can offer better results, especially for regioselectivity.[9][10] For instance, using fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in the formation of specific pyrazole isomers when using unsymmetrical dicarbonyls.[9] Some modern approaches also utilize deep eutectic solvents (DESs) or solvent-free conditions to create more environmentally friendly protocols.[11][12]
Q4: What is the role of catalysts in pyrazole synthesis? A4: Catalysts are crucial for optimizing reaction rates and yields. Acid catalysis is most common in the Knorr synthesis, as it facilitates both the initial imine formation and the subsequent cyclization by protonating the carbonyl oxygen, making the carbon more electrophilic.[2][4][13] In some cases, Lewis acid catalysts like Yb(OTf)₃ or InCl₃ are used to improve yields.[14] Conversely, the addition of a mild base, such as sodium acetate, can be beneficial when using hydrazine salts to neutralize the generated acid and prevent the formation of colored byproducts.[1]
Troubleshooting Guide
Q1: I'm getting a very low yield. What are the common causes and how can I fix it? A1: Low yields in pyrazole synthesis can stem from several issues. A systematic approach is needed to identify and resolve the problem.[1]
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure. Impurities can cause side reactions, and hydrazine derivatives can degrade over time. Using a freshly opened or purified reagent is recommended.[1]
-
Optimize Stoichiometry: Verify that the correct stoichiometry is being used. A slight excess of the hydrazine (around 1.1-1.2 equivalents) can help drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Temperature and reaction time are critical. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal endpoint and avoid degradation or side-product formation.[1]
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers or incomplete cyclization, which can consume starting materials and lower the yield of the desired product.[1]
Q2: My reaction is producing a mixture of two regioisomers. How can I improve selectivity? A2: The formation of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyl compounds.[1] The initial attack of the hydrazine can occur at either carbonyl carbon, and selectivity is influenced by steric and electronic factors.[1]
-
Change the Solvent: Switching from a standard solvent like ethanol to a fluorinated alcohol (e.g., TFE) can significantly favor the formation of one isomer over the other.[9]
-
Adjust the pH: The pH of the reaction medium can influence which carbonyl is attacked first. Acidic conditions might favor one isomer, while basic conditions could favor the other.[1][13]
-
Modify the Reagents: Introducing bulky substituents on either the dicarbonyl or the hydrazine can sterically direct the reaction towards a single regioisomer.[1]
Q3: My reaction mixture has turned dark/tar-like. What is happening and what should I do? A3: Discoloration is often observed, particularly when using hydrazine salts like phenylhydrazine hydrochloride, due to the formation of colored impurities from the starting material.[1] At elevated temperatures, polymerization or degradation can also lead to tar-like substances.[14]
-
Neutralize Acidity: If using a hydrazine salt, the reaction mixture can become acidic, promoting byproduct formation. Adding a mild base like sodium acetate can lead to a cleaner reaction.[1]
-
Purify Starting Materials: Ensure the purity of your hydrazine, as impurities can catalyze side reactions.[1][14]
-
Optimize Temperature: Running the reaction at a lower temperature for a longer duration can sometimes minimize the degradation that leads to tar formation.[14]
-
Purification: After the reaction, techniques like charcoal treatment or recrystallization can be effective for removing colored impurities.[1]
Data on Reaction Condition Optimization
Quantitative data from various studies are summarized below to aid in the selection of optimal conditions.
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis (Data derived from studies on fluorinated tebufenpyrad analogs)
| Entry | Solvent | Temperature (°C) | Ratio of Regioisomers (2a:3a) | Total Yield (%) |
| 1 | Ethanol | 25 | 60:40 | 85 |
| 2 | TFE | 25 | 89:11 | 82 |
| 3 | HFIP | 25 | >99:1 | 75 |
| 4 | Ethanol | 80 | 65:35 | 88 |
| 5 | TFE | 80 | 92:8 | 85 |
| TFE: 2,2,2-trifluoroethanol; HFIP: 1,1,1,3,3,3-hexafluoro-2-propanol. Data illustrates the significant improvement in selectivity with fluorinated solvents.[9] |
Table 2: Optimization of Microwave-Assisted Pyrazolone Synthesis (Model Reaction: Ethyl acetoacetate, 3-nitrophenylhydrazine, and 3-methoxy-4-ethoxy-benzaldehyde)
| Entry | Power (W) | Time (min) | Reactant Ratio | Yield (%) |
| 1 | 280 | 5 | 1:1:1 | 20 |
| 2 | 420 | 5 | 1:1:1 | 67 |
| 3 | 560 | 5 | 1:1:1 | 54 |
| 4 | 420 | 10 | 1.5:1:1 | 83 |
| 5 | 420 | 15 | 1.5:1:1 | 62 |
| This data shows that optimal conditions were found to be 420 W for 10 minutes with a reactant ratio of 1.5:1:1.[15][16] |
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Temperature (°C) | Time | Yield Range (%) |
| Conventional (Reflux) | ~80-120 | 7-12 hours | 59-71% |
| Microwave-Assisted | 120 | 5-10 minutes | 79-92% |
| Microwave-assisted methods consistently provide higher yields in significantly shorter reaction times.[5][6] |
Detailed Experimental Protocols
Protocol 1: Classical Knorr Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one
This protocol describes a standard procedure using conventional heating.
-
Safety Precaution: Hydrazine and its derivatives are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[4]
-
Reactants: To a round-bottom flask, add ethyl acetoacetate (5 mmol) and phenylhydrazine (5 mmol).[4]
-
Solvent and Catalyst: Add ethanol (10 mL) as the solvent, followed by 3-4 drops of glacial acetic acid as a catalyst.[4]
-
Heating: Heat the reaction mixture with stirring at approximately 100°C for 1 hour.[4]
-
Monitoring: Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate / 70% hexane until the starting ketoester is consumed.[4]
-
Work-up: Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring.[4]
-
Crystallization & Isolation: Allow the mixture to cool slowly to facilitate precipitation. Collect the resulting solid product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from ethanol.[1]
Protocol 2: Microwave-Assisted One-Pot Synthesis of a Pyrazolone Derivative
This protocol details an efficient, solvent-free microwave synthesis.
-
Reactants: In a 50-mL one-neck flask suitable for microwave synthesis, combine the β-ketoester (e.g., ethyl acetoacetate, 0.45 mmol), the hydrazine derivative (e.g., 3-nitrophenylhydrazine, 0.3 mmol), and the aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde, 0.3 mmol).[15]
-
Microwave Irradiation: Place the flask (without solvent) in a domestic or laboratory microwave oven and irradiate at a power of 420 W for 10 minutes.[15]
-
Isolation: After irradiation, allow the flask to cool to room temperature. A solid should form.[15]
-
Purification: Triturate the resulting solid with ethyl acetate and collect the purified product via suction filtration.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New "green" approaches to the synthesis of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
byproduct formation in the synthesis of pyrazole carboxylic acids
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of pyrazole carboxylic acids. The following guides and frequently asked questions (FAQs) address specific challenges related to byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of pyrazole carboxylic acids, and why does it occur?
A1: The most prevalent side reaction is the formation of regioisomers. This typically occurs when an unsymmetrical 1,3-dicarbonyl compound (or a surrogate) reacts with a substituted hydrazine. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates which then cyclize to form a mixture of pyrazole regioisomers.
Q2: How can I differentiate between pyrazole regioisomers?
A2: A combination of spectroscopic techniques is essential for distinguishing between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between protons on the N-substituent and protons on the py
Technical Support Center: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic routes to 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid.
Alternative Synthetic Routes: An Overview
Described herein are two primary alternative synthetic pathways to this compound. Route 1 involves a multi-step process beginning with a Claisen condensation to form a diketoester intermediate, followed by cyclization with methylhydrazine and subsequent hydrolysis. Route 2 presents a strategy based on the N-methylation of a pre-existing pyrazole ring system.
dot
Caption: Overview of two alternative synthetic routes to this compound.
Alternative Route 1: From Diethyl Oxalate and Acetone
This route involves a three-step synthesis: Claisen condensation, cyclization, and hydrolysis.
Experimental Protocols
Step 1: Synthesis of Intermediate A (Sodium salt of ethyl 2,4-dioxopentanoate)
-
Reagents and Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add ethanol (6-9 times the volume of diethyl oxalate), sodium ethoxide (0.45-0.5 molar equivalents relative to diethyl oxalate), and diethyl oxalate.
-
Reaction: Cool the mixture to below 15°C. Slowly add acetone (0.42-0.45 molar equivalents relative to diethyl oxalate) dropwise, maintaining the internal temperature below 15°C.
-
Incubation: After the addition is complete, allow the reaction to proceed at this temperature for 24 hours. The product, Intermediate A, is typically used directly in the next step without isolation.
Step 2: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
-
Reagents and Setup: In a separate reaction vessel, add dimethylformamide (DMF) (3-4 times the volume of Intermediate A) and the prepared Intermediate A from Step 1.
-
Reaction: Cool the mixture to 5-15°C. Slowly add a 40% aqueous solution of methylhydrazine (1.5-1.6 molar equivalents relative to Intermediate A) dropwise, ensuring the internal temperature does not exceed 15°C.
-
Incubation and Work-up: After the addition, heat the reaction mixture to 40-50°C and maintain for 6-8 hours. Concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.[1]
Step 3: Hydrolysis to this compound
-
Reagents and Setup: Dissolve the ethyl ester from Step 2 in ethanol. Add an aqueous solution of sodium hydroxide (2-5 molar equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., HCl) to a pH of 3-4.
-
Isolation: The precipitated product can be collected by filtration, washed with cold water, and dried. If no precipitate forms, the product may be extracted with an organic solvent like ethyl acetate.
Data Presentation
| Step | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 & 2 | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | Diethyl oxalate, Acetone, Sodium ethoxide, Methylhydrazine | Ethanol, DMF | <15 then 40-50 | 24 then 6-8 | ~88 | ~98 |
| 3 | This compound | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, NaOH | Ethanol/Water | Reflux | 1-4 | High | >95 (after purification) |
Table based on data from a Chinese patent for a similar synthesis and general hydrolysis procedures.[1]
Troubleshooting and FAQs
Q1: The yield of the Claisen condensation (Step 1) is low. What could be the issue?
-
A1: Low yields in Claisen condensations can be due to several factors. Ensure that all reagents and solvents are anhydrous, as moisture can consume the sodium ethoxide base. The reaction is also sensitive to temperature; maintaining a temperature below 15°C is crucial to prevent side reactions. Check the quality of the sodium ethoxide, as it can degrade upon storage.
Q2: During the cyclization with methylhydrazine (Step 2), I am getting a mixture of regioisomers. How can I improve the selectivity?
-
A2: Regioselectivity is a common challenge in pyrazole synthesis.[2][3] The formation of the desired 1,5-disubstituted pyrazole over the 1,3-disubstituted isomer is influenced by steric and electronic factors.[2]
-
Temperature Control: Strict adherence to the dropwise addition of methylhydrazine at low temperatures (5-15°C) can favor the desired isomer.
-
Solvent Effects: The choice of solvent can influence regioselectivity. While DMF is specified, exploring other solvents like fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) has been shown to improve regioselectivity in some cases.[4]
-
pH Control: The pH of the reaction mixture can also play a role. Acidic conditions can alter the nucleophilicity of the nitrogens in methylhydrazine.[3]
-
Q3: The hydrolysis of the ethyl ester (Step 3) is not going to completion.
-
A3: Incomplete hydrolysis can be addressed by increasing the reaction time or the amount of sodium hydroxide. Ensure that the reaction is heated to a consistent reflux. If the reaction is still sluggish, a stronger base or a different solvent system (e.g., a mixture of ethanol and water) could be employed.
dot
Caption: Experimental workflow for Alternative Route 1.
Alternative Route 2: N-Methylation of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
This route involves the synthesis of the pyrazole core first, followed by N-methylation and subsequent hydrolysis.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
-
This intermediate can be synthesized via the reaction of a suitable diketoester with hydrazine hydrate.
Step 2: N-Methylation to Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
-
Reagents and Setup: In a reaction vessel, dissolve ethyl 3-methyl-1H-pyrazole-5-carboxylate in an appropriate solvent such as dimethylformamide (DMF). Add a base, such as sodium hydride (NaH), in portions.
-
Reaction: Add a methylating agent, for example, dimethyl carbonate, to the mixture. Heat the reaction to 80-140°C for approximately 4 hours.[3]
-
Work-up and Purification: After the reaction is complete, the crude product can be worked up by quenching the reaction, extracting with an organic solvent, and purifying by distillation or chromatography to yield the N-methylated product.
Step 3: Hydrolysis to this compound
-
The hydrolysis of the resulting ethyl ester can be carried out following the same procedure as in Step 3 of Alternative Route 1.
Data Presentation
| Step | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2 | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | Ethyl 3-methyl-1H-pyrazole-5-carboxylate, NaH, Dimethyl carbonate | DMF | 80-140 | 4 | up to 90 |
| 3 | This compound | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, NaOH | Ethanol/Water | Reflux | 1-4 | High |
Table based on data from a Chinese patent for a similar N-methylation reaction.[3]
Troubleshooting and FAQs
Q1: The N-methylation reaction (Step 2) is giving a mixture of N1 and N2 methylated products. How can this be controlled?
-
A1: The regioselectivity of N-alkylation of pyrazoles can be challenging.
-
Steric Hindrance: The substitution pattern on the pyrazole ring can sterically direct the incoming methyl group. In this case, the substituent at the 3-position may influence the methylation at the N1 position.
-
Reaction Conditions: The choice of base, solvent, and methylating agent can significantly impact the ratio of N1 to N2 isomers. It may be necessary to screen different conditions to optimize for the desired N1-methylated product.
-
Purification: If a mixture is unavoidable, careful chromatographic separation may be required.
-
Q2: Handling sodium hydride (NaH) is a safety concern. Are there alternatives?
-
A2: Yes, other bases can be used for N-alkylation, although they may be less effective and require different reaction conditions. Alternatives include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), often in a polar aprotic solvent like DMF or acetonitrile. However, NaH is often used for its high reactivity to ensure complete deprotonation of the pyrazole nitrogen.
Q3: Are there alternative, less hazardous methylating agents to dimethyl sulfate?
-
A3: Yes, the protocol provided uses dimethyl carbonate, which is a greener and less toxic alternative to dimethyl sulfate or methyl iodide.[3] Other options include methyl triflate, though it is also a reactive and potentially hazardous reagent.
dot
Caption: Experimental workflow for Alternative Route 2.
References
Technical Support Center: 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is recommended to store it in a refrigerator at 2-8°C.[1][2][3] The container should be tightly sealed and stored in a dry, well-ventilated area.[1][3][4] For long-term stability, storing under an inert gas atmosphere is also advised.[1]
Q2: I observed discoloration of my this compound sample. What could be the cause?
A2: Discoloration, such as a shift from a white or off-white solid to a yellowish or brownish hue, may indicate product degradation.[3][5] This can be caused by exposure to heat, air, or incompatible materials.[1][6] Refer to the troubleshooting guide below for steps to identify the potential cause and mitigate further degradation.
Q3: Is this compound sensitive to air or moisture?
A3: Yes, the compound should be handled with care to minimize exposure to air.[1] While specific data on moisture sensitivity is not detailed, the recommendation to store in a dry place suggests that moisture could potentially affect its stability or handling properties.[1][3][4]
Q4: What are the known incompatible materials with this compound?
A4: this compound should not be stored or mixed with bases, strong oxidizing agents, amines, and reducing agents, as these can lead to hazardous reactions or degradation of the compound.[6]
Q5: What are the hazardous decomposition products of this compound?
A5: Under fire conditions, the compound may decompose to produce hazardous products including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot potential stability issues with this compound.
Problem: Inconsistent Experimental Results
If you are experiencing variability in your experimental outcomes when using this compound, consider the following potential causes related to its stability.
Initial Assessment Workflow
Caption: Troubleshooting workflow for stability issues.
Data on Storage and Stability
| Parameter | Recommended Condition | Rationale / Potential Issue if Deviated |
| Temperature | 2-8°C (Refrigerated)[1][2][3] | Exposure to heat should be avoided as it can lead to degradation.[1] |
| Atmosphere | Under inert gas[1] | Exposure to air is a condition to avoid.[1] |
| Container | Tightly closed/sealed[1][3][4] | Prevents exposure to air and moisture. |
| Environment | Dry and well-ventilated area[1][3][4] | Minimizes potential for moisture absorption and ensures a safe storage environment. |
Experimental Protocols: Best Practices for Handling
To minimize the risk of degradation during experimental use, please adhere to the following protocol.
Handling Protocol Workflow
Caption: Recommended handling protocol for experiments.
Detailed Steps:
-
Retrieval from Storage: When retrieving this compound from cold storage, it is crucial to allow the container to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing and Dispensing: If possible, weigh the compound in a controlled, inert atmosphere, such as a glove box. If a glove box is not available, work quickly and consider gently flushing the headspace of the container with an inert gas (e.g., nitrogen or argon) before re-sealing.
-
Solvent Preparation: Use anhydrous solvents for dissolution, especially if the subsequent reaction is sensitive to moisture.
-
Reaction Setup: When setting up reactions, be mindful of the listed incompatibilities. Avoid strong bases, oxidizing agents, amines, and reducing agents unless they are a required part of the reaction, in which case the reaction should be carefully controlled.
By adhering to these guidelines, you can significantly reduce the likelihood of stability-related issues affecting your experimental outcomes. If problems persist, it may be indicative of a compromised batch of the reagent, and sourcing a new supply is recommended.
References
Validation & Comparative
A Comparative Guide to 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid and 1,5-dimethyl-1H-pyrazole-3-carboxylic Acid for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrazole derivatives stand out for their diverse biological activities, serving as crucial scaffolds in the development of pharmaceuticals and agrochemicals.[1][2] Among these, the positional isomers 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid and 1,5-dimethyl-1H-pyrazole-3-carboxylic acid are key intermediates in the synthesis of more complex molecules. This guide provides a detailed, objective comparison of these two compounds, summarizing their physicochemical properties, synthesis protocols, and known biological activities of their derivatives, supported by available data.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and 1,5-dimethyl-1H-pyrazole-3-carboxylic acid is presented below. These properties are fundamental for understanding their behavior in chemical reactions and biological systems.
| Property | This compound | 1,5-dimethyl-1H-pyrazole-3-carboxylic acid |
| CAS Number | 5744-56-9 | 5744-59-2[3] |
| Molecular Formula | C₆H₈N₂O₂ | C₆H₈N₂O₂[3] |
| Molecular Weight | 140.14 g/mol | 140.14 g/mol [3] |
| Melting Point | 208-213 °C | 170-176 °C[3] |
| Appearance | Solid | Solid[4] |
| Predicted pKa | Not available | 4.12 ± 0.10[4] |
| Solubility | Soluble in polar solvents like water and alcohols[5] | Not available |
Synthesis and Experimental Protocols
The synthesis of these isomeric pyrazole carboxylic acids typically involves the cyclization of a 1,3-dicarbonyl compound with a hydrazine derivative. The substitution pattern on the final pyrazole ring is dictated by the choice of starting materials and reaction conditions.
Synthesis of this compound Derivatives
A common route to synthesize the ethyl ester of this compound involves a two-step process:
Experimental Protocol (Adapted from CN112279812A)[6]:
Step 1: Preparation of the Intermediate
-
In a reaction vessel, mix ethanol, sodium ethoxide, and diethyl oxalate.
-
Cool the mixture to below 15 °C.
-
Slowly add acetone to the reaction mixture while maintaining the temperature below 15 °C.
-
Allow the reaction to proceed for 24 hours at this temperature to form the intermediate.
Step 2: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
-
In a separate vessel, mix DMF and the intermediate from Step 1.
-
Cool the reaction liquid to 5-15 °C.
-
Slowly add methylhydrazine to the reaction liquid, ensuring the internal temperature remains below 15 °C.
-
After the addition is complete, heat the mixture to 40-50 °C and maintain for 6 hours.
-
The resulting ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate can then be hydrolyzed to the carboxylic acid.
Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid Derivatives
The synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamide from the corresponding carboxylic acid is a straightforward process.
Experimental Protocol (Adapted from ChemicalBook)[7]:
-
Mix 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol) with thionyl chloride (25.5 g, 214.29 mmol).
-
Reflux the mixture for 2 hours.
-
After the reaction is complete, concentrate the mixture under vacuum to remove excess thionyl chloride.
-
Slowly add 200 mL of aqueous ammonia to the residue at 0 °C with stirring.
-
Collect the resulting solid product by filtration to obtain 1,5-dimethyl-1H-pyrazole-3-carboxamide.
Biological Activity and Applications
Derivatives of this compound
Derivatives of this isomer have shown notable insecticidal activity . For instance, a study on novel 1H-pyrazole-5-carboxylic acid derivatives containing oxazole and thiazole rings revealed that some of these compounds exhibit good insecticidal activity against Aphis fabae (bean aphid).[9][10] The design of these compounds was inspired by the commercial insecticide tebufenpyrad, which also contains a pyrazole core.[9] Another study reported that aryl isoxazoline derivatives containing a pyrazole-5-carboxamide motif displayed excellent insecticidal activity against Mythimna separata (oriental armyworm).[11]
Derivatives of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid
The applications of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid derivatives are also significant. This compound serves as a biochemical reagent for life science research.[12] More broadly, pyrazole-3-carboxylic acid derivatives have been investigated for a wide range of pharmacological activities, including:
-
Antibacterial and Antifungal Activity: Several studies have reported the synthesis and evaluation of pyrazole-3-carboxylic acid derivatives as potential antimicrobial agents.[13][14][15]
-
Anti-inflammatory Activity: The pyrazole nucleus is a well-known pharmacophore in nonsteroidal anti-inflammatory drugs (NSAIDs).[8] Derivatives of pyrazole-3-carboxylic acid have been explored for their anti-inflammatory properties.[13]
-
Other Activities: Research has also pointed towards potential anticonvulsant, antitumor, and antioxidant activities of various pyrazole derivatives.[13]
Conclusion
Both this compound and 1,5-dimethyl-1H-pyrazole-3-carboxylic acid are valuable building blocks in medicinal and agricultural chemistry. While they share the same molecular formula and weight, their distinct substitution patterns lead to different physicochemical properties, such as melting points.
The available literature highlights the significant biological potential of the derivatives of both isomers, with a notable emphasis on the insecticidal properties of this compound derivatives and a broader range of pharmacological activities for pyrazole-3-carboxylic acid derivatives. Further head-to-head comparative studies of these two specific isomers and their simple derivatives would be beneficial to fully elucidate their structure-activity relationships and guide the design of new, more potent therapeutic and agrochemical agents. Researchers are encouraged to consider the distinct synthetic accessibility and the known biological profiles of the derivatives of each isomer when selecting a scaffold for their specific research and development goals.
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid 97 5744-59-2 [sigmaaldrich.com]
- 4. sciencei.lookchem.com [sciencei.lookchem.com]
- 5. CAS 5744-56-9: this compound [cymitquimica.com]
- 6. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 7. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | 5744-59-2 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Pyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic agents.[1][2][3] Its derivatives exhibit a vast array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[4][5][6] Several FDA-approved drugs, such as the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and the anticancer agent crizotinib, feature a pyrazole core, highlighting its therapeutic significance.[2][7]
The biological activity of pyrazole derivatives is profoundly influenced by the substitution pattern on the ring.[8] Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit dramatically different potencies, selectivities, and pharmacokinetic profiles. The position of substituents affects the molecule's steric and electronic properties, which in turn governs its interaction with biological targets.[8] This guide provides an objective comparison of pyrazole isomers' biological activities, supported by experimental data, to aid researchers in the rational design of new and more effective therapeutic agents.
Comparative Analysis of Anti-inflammatory Activity
A primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. The selective inhibition of COX-2 over the constitutive COX-1 is a key goal in developing anti-inflammatory drugs with reduced gastrointestinal side effects.
Data Presentation: COX-1/COX-2 Inhibition by Pyrazole Derivatives
The following table summarizes the in vitro inhibitory activity and selectivity of various pyrazole derivatives against COX-1 and COX-2 enzymes. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.
| Compound | Substitution Pattern | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 1,5-diaryl-3-trifluoromethyl | COX-1 | 7.60 | 8.17 | [9] |
| COX-2 | 0.93 | ||||
| Compound 125a | 1,5-diaryl-3-methyl | COX-1 | 8.30 | 8.22 | [9] |
| COX-2 | 1.01 | ||||
| Compound 125b | 1,5-diaryl-3-methyl | COX-1 | 8.66 | 9.31 | [9] |
| COX-2 | 0.93 | ||||
| Compound 44 | Benzotiophenyl & Carboxylic Acid | COX-1 | >100 | >10000 | [7] |
| COX-2 | 0.01 |
Data synthesized from studies cited in the reference column.
Experimental Protocols: In Vitro COX Inhibition Assay
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity (IC50) of recombinant human COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are pre-incubated in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and an inhibitor (test compound or vehicle control) for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The cyclooxygenase reaction is initiated by adding a solution of arachidonic acid, the enzyme's natural substrate.
-
Reaction Quenching & Measurement: After a set incubation period (e.g., 2 minutes), the reaction is terminated by adding a quenching solution (e.g., 1 M HCl). The amount of prostaglandin E2 (PGE2) produced is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualization: COX Pathway Inhibition
Caption: Inhibition of the Cyclooxygenase (COX) pathway by pyrazole derivatives.
Comparative Analysis of Anticancer Activity
Pyrazole derivatives have been extensively investigated as anticancer agents, often targeting key signaling proteins like receptor tyrosine kinases. The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and its inhibition can halt tumor cell proliferation and survival.
Data Presentation: EGFR Tyrosine Kinase Inhibition
The table below presents the in vitro inhibitory activity of pyrazole-based compounds against EGFR tyrosine kinase and their antiproliferative effects on cancer cell lines.
| Compound | Substitution Pattern | Target/Cell Line | IC50 (nM) | Reference |
| Erlotinib | (Reference Drug) | EGFR Tyrosine Kinase | 103.8 | [9] |
| Doxorubicin | (Reference Drug) | MCF-7 (Breast Cancer) | 63.8 | [9] |
| Compound 182c | 1,3,5-trisubstituted pyrazole | EGFR Tyrosine Kinase | 229.4 | [9] |
| Compound C5 | Dihydro-1H-pyrazole-1-carbothioamide | EGFR Tyrosine Kinase | 70 | [10] |
| MCF-7 (Breast Cancer) | 80 | [10] |
Data synthesized from studies cited in the reference column.
Experimental Protocols: EGFR Tyrosine Kinase Inhibition Assay
Objective: To measure the ability of test compounds to inhibit the phosphorylation of a substrate peptide by the EGFR tyrosine kinase domain.
Methodology:
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a reaction buffer (e.g., HEPES, MgCl2, MnCl2), a specific EGFR substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the purified recombinant human EGFR kinase domain.
-
Compound Addition: Test compounds are dissolved in DMSO and added to the wells at various concentrations. Control wells receive DMSO alone.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Signal Detection: The level of substrate phosphorylation is quantified. A common method is an ELISA-based format where a horseradish peroxidase (HRP)-labeled anti-phosphotyrosine antibody is used, followed by the addition of a chemiluminescent or colorimetric HRP substrate.
-
Data Analysis: The signal intensity is measured using a plate reader. The percent inhibition is calculated for each compound concentration, and the IC50 value is determined using non-linear regression analysis.
Visualization: EGFR Signaling Pathway Inhibition
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 10. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid Derivatives: Characterization and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid derivatives, focusing on their chemical characterization and performance in various biological assays. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, and derivatives of this compound have demonstrated significant potential as anticancer, anti-inflammatory, and insecticidal agents. This document summarizes key experimental data to facilitate objective comparison with alternative compounds and provides detailed methodologies for cited experiments.
Spectroscopic and Physicochemical Characterization
Table 1: Spectroscopic Data for this compound and a Key Derivative.
| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) | Mass Spectrum (m/z) |
| This compound | δ 2.26 (s, 3H, CH₃), 4.11 (s, 3H, N-CH₃), 6.61 (s, 1H, pyrazole-H), 12.75 (bs, 1H, COOH) (DMSO-d₆) | Data not readily available in public sources. | M+H⁺: 141.06 (Calculated) |
| Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | δ 1.37 (t, J=7.15 Hz, 3H, CH₂CH₃ ), 2.26 (d, J=0.40 Hz, 3H, C-CH₃ ), 4.11 (s, 3H, N-CH₃ ), 4.32 (q, J=7.15 Hz, 2H, CH₂ CH₃), 6.61 (q, 1H, J=0.40 Hz, pyrazole-H) (CDCl₃) | δ 13.3, 14.3, 39.1, 60.8, 110.4, 133.0, 146.9, 160.0 (CDCl₃) | Data not readily available in public sources. |
Comparative Biological Activity
Derivatives of this compound have been investigated for a range of biological activities. This section provides a comparative analysis of their performance in anticancer and anti-inflammatory assays.
Anticancer Activity
A series of novel pyrazole-5-carboxamide derivatives of this compound have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines.[3] The results, presented as IC₅₀ values, are summarized in Table 2 and compared with the standard chemotherapeutic drug, Doxorubicin.
Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) of 1,3-Dimethyl-1H-pyrazole-5-carboxamide Derivatives. [3]
| Compound | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | HCT-116 (Colon) | PANC-1 (Pancreatic) | U-87 (Glioblastoma) |
| 4a (N-phenyl) | >100 | 85.3 | 75.4 | 90.1 | >100 | 88.2 |
| 4b (N-(4-chlorophenyl)) | 45.2 | 33.1 | 28.5 | 40.7 | 55.6 | 38.9 |
| 4c (N-(4-methoxyphenyl)) | 60.8 | 50.2 | 45.7 | 58.3 | 70.1 | 52.4 |
| 4d (N-(4-nitrophenyl)) | 25.6 | 18.9 | 15.3 | 22.4 | 30.1 | 20.7 |
| Doxorubicin | 0.8 | 1.1 | 1.5 | 0.9 | 1.2 | 1.0 |
From the data, it is evident that the introduction of a nitro group on the N-phenyl ring (compound 4d ) significantly enhances the anticancer activity across all tested cell lines compared to the unsubstituted analog (4a ). While not as potent as Doxorubicin, these derivatives, particularly 4d , represent promising scaffolds for further optimization in cancer drug discovery.
Anti-inflammatory Activity
While specific comparative studies on the anti-inflammatory activity of this compound derivatives are not extensively available, the broader class of pyrazole derivatives is well-known for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5] For instance, a novel series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives has been shown to exhibit significant COX-2 selectivity and in vivo anti-inflammatory activity comparable to the commercial drug Celecoxib.[5] This suggests that derivatives of this compound could be promising candidates for development as anti-inflammatory agents.
Signaling Pathway Modulation
Pyrazole derivatives are known to exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. One such critical pathway is the PI3K/Akt pathway, which is often dysregulated in cancer.[6][7] Inhibition of this pathway can lead to decreased cancer cell growth and survival.
Caption: PI3K/Akt signaling pathway and the inhibitory action of pyrazole derivatives.
Experimental Protocols
This section provides detailed methodologies for the synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxamide derivatives and a general protocol for in vitro anticancer activity screening.
Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxamide Derivatives (4a-n)[3]
The synthesis of the target carboxamide derivatives involves a two-step process starting from the corresponding carboxylic acid.
Caption: Synthetic workflow for N-Aryl-1,3-dimethyl-1H-pyrazole-5-carboxamides.
Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride (3)
-
To a solution of this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane), add phosphorus trichloride (PCl₃, 1.5 equivalents) and a catalytic amount of iodine (I₂).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.
Step 2: Synthesis of N-Aryl-1,3-dimethyl-1H-pyrazole-5-carboxamides (4a-n)
-
Dissolve the crude 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride (1 equivalent) in an anhydrous solvent (e.g., dichloromethane).
-
To this solution, add the desired substituted aniline (1.1 equivalents) and a base such as triethylamine (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After the reaction is complete (monitored by TLC), wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-1,3-dimethyl-1H-pyrazole-5-carboxamide.
In Vitro Anticancer Activity Assay (MTT Assay)[3]
-
Cell Seeding: Seed human cancer cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curves.
Conclusion
Derivatives of this compound have demonstrated considerable potential in the realm of medicinal chemistry, particularly as anticancer agents. The structure-activity relationship studies indicate that substitution on the N-aryl moiety of the carboxamide derivatives plays a crucial role in their biological activity. While further comparative studies are needed to fully elucidate their anti-inflammatory potential, the existing data on related pyrazole compounds is highly encouraging. The provided synthetic and biological testing protocols offer a solid foundation for researchers to further explore and optimize this promising class of compounds for various therapeutic applications.
References
- 1. 1,3-二甲基-1H-吡唑-5-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | CAS 5744-56-9 [matrix-fine-chemicals.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Analytical Workflow: A Self-Validating System
An In-Depth Technical Guide to the Spectral Analysis of Substituted Pyrazoles
For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern chemistry, valued for its broad utility in pharmaceuticals and materials science.[1][2] The accurate structural elucidation and characterization of novel substituted pyrazoles are non-negotiable prerequisites for advancing any research endeavor. Spectroscopic analysis provides the definitive toolkit for this purpose.
This guide offers a comparative analysis of the primary spectroscopic techniques used to characterize substituted pyrazoles. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral output, providing the field-proven insights of a Senior Application Scientist. Every piece of data is a clue, and understanding the "why" behind the signal is paramount for unambiguous structural confirmation.
The characterization of a novel compound is a puzzle solved by the convergence of multiple, independent lines of evidence. Each spectroscopic technique provides a unique piece of the puzzle, and their collective agreement establishes a high degree of confidence in the proposed structure.
Caption: General workflow for the characterization of a novel substituted pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For pyrazoles, both ¹H and ¹³C NMR provide critical data.
¹H NMR Spectroscopy
The proton NMR spectrum reveals the electronic environment of every hydrogen atom. In the pyrazole ring, the chemical shifts (δ) are highly sensitive to the nature and position of substituents.
-
Ring Protons: The unsubstituted pyrazole ring shows distinct signals for H-4 (typically a triplet) and H-3/H-5 (a doublet). Due to rapid N-H proton exchange (tautomerism), the H-3 and H-5 protons often appear equivalent.[3] The H-3/H-5 protons typically resonate downfield from the H-4 proton due to the deshielding effect of the adjacent nitrogen atoms.
-
N-H Proton: The pyrrole-like N-H proton is often a broad singlet and its chemical shift is highly variable (δ 8-13 ppm or even higher), depending on solvent, concentration, and hydrogen bonding.[4]
-
Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -CN) will deshield adjacent protons, shifting their signals downfield (to higher ppm). Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) will shield them, causing an upfield shift (to lower ppm). For example, in 4-halogenated pyrazoles, the H-3,5 protons shift downfield as the halogen's electronegativity increases from iodine to fluorine.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a map of the carbon skeleton.
-
Ring Carbons: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are diagnostic. Generally, C3 and C5 appear further downfield than C4.[5][6]
-
Tautomerism and Substituent Effects: In N-unsubstituted pyrazoles, tautomerism can lead to averaged signals for C3 and C5 if the exchange is fast on the NMR timescale. The position of the tautomeric equilibrium is influenced by the electronic nature of the substituent at the 3(5)-position.[5][7] The chemical shifts of C3 and C5 are particularly sensitive to these effects, making ¹³C NMR a valuable tool for studying tautomerism in solution and the solid state.[5][7]
Comparative ¹H and ¹³C NMR Data for Representative Pyrazoles
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference(s) |
| 1H-Pyrazole | H-3, H-5 | ~7.6 | ~134.7 | [4][5][8] |
| H-4 | ~6.3 | ~105.5 | [4][5] | |
| 4-Bromo-1H-pyrazole | H-3, H-5 | ~7.6 | ~137.2 | [4] |
| H-4 | - | ~93.0 | [4] | |
| 3,5-Dimethylpyrazole | H-3, H-5 (CH₃) | ~2.2 | ~144.0 (C3/C5) | [9] |
| H-4 | ~5.8 | ~104.9 | [9] | |
| 1-Phenyl-3-methyl-5-phenylpyrazole | H-4 | ~6.7 | ~107.5 | [10] |
| C-3 | - | ~151.0 | [10] | |
| C-5 | - | ~144.8 | [10] |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound (from the molecular ion, M⁺˙) and structural clues from its fragmentation pattern.
-
Molecular Ion Peak (M⁺˙): This peak confirms the molecular formula and is essential for verifying a successful synthesis.
-
Key Fragmentation Pathways: The pyrazole ring exhibits characteristic fragmentation patterns upon electron impact (EI). The two most important processes are the expulsion of a hydrogen cyanide (HCN) molecule and the loss of molecular nitrogen (N₂).[11]
-
Substituent Influence: The nature of the substituents can dramatically alter the fragmentation. Bulky or labile groups may fragment first, and electron-withdrawing groups like -NO₂ can lead to unique pathways, such as the loss of NO₂ itself.[11]
Caption: Key fragmentation pathways for the pyrazole ring in Mass Spectrometry.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For pyrazoles, the most informative regions are associated with N-H, C=N, and C=C bonds.
-
N-H Stretching: A key diagnostic peak for N-unsubstituted pyrazoles is the N-H stretching vibration, which typically appears as a broad band in the range of 3100-3500 cm⁻¹. The broadening is due to intermolecular hydrogen bonding. In the gas phase or dilute solution, this peak becomes a sharper signal at a higher frequency.[13][14]
-
C=N and C=C Stretching: Vibrations from the C=N and C=C bonds within the aromatic ring appear in the 1400-1600 cm⁻¹ region.[15][16]
-
C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.
Typical IR Absorption Frequencies for Substituted Pyrazoles
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Appearance |
| N-H | Stretch | 3100 - 3500 | Broad (H-bonded) |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Sharp, medium |
| C=N | Stretch | 1500 - 1600 | Medium to strong |
| C=C | Stretch (Ring) | 1400 - 1550 | Medium to strong |
| C-N | Stretch | 1250 - 1350 | Medium |
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic structure of the molecule, specifically the π-electron system.
-
π → π Transitions:* Pyrazoles exhibit strong absorption bands in the UV region, typically between 200-250 nm, corresponding to π → π* electronic transitions within the aromatic ring.[17]
-
Substituent and Solvent Effects: The position of the absorption maximum (λ_max) is sensitive to substitution and solvent polarity.
-
Auxochromes: Electron-donating groups can cause a bathochromic (red) shift to longer wavelengths.
-
Conjugation: Extending the conjugated system, for example by adding a phenyl group, will significantly shift λ_max to longer wavelengths.[18]
-
Solvatochromism: A change in solvent polarity can also shift the absorption maximum, providing insight into the nature of the electronic transition.[19][20]
-
Experimental Protocol: A Standardized Approach
This protocol outlines the standard workflow for characterizing a newly synthesized pyrazole derivative.
Objective: To confirm the structure and purity of a synthesized substituted pyrazole using a combination of spectroscopic methods.
Instrumentation:
-
NMR: 400 MHz (or higher) spectrometer
-
MS: EI or ESI mass spectrometer
-
IR: FT-IR spectrometer with ATR or KBr pellet press
-
UV-Vis: Dual-beam UV-Vis spectrophotometer
Methodology:
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified, dry sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.[21]
-
MS: Prepare a dilute solution (~1 mg/mL) in a volatile solvent (e.g., methanol, acetonitrile) for ESI-MS, or place a small amount of solid sample on a probe for EI-MS.
-
IR (ATR): Place a small amount of the solid sample directly on the ATR crystal and apply pressure.[21]
-
IR (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr. Press the mixture into a transparent pellet using a hydraulic press.[21]
-
UV-Vis: Prepare a stock solution of known concentration (e.g., 10⁻³ M) in a UV-grade solvent (e.g., ethanol, acetonitrile). Perform serial dilutions to obtain concentrations in the desired absorbance range (e.g., 10⁻⁵ M).[21]
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12-15 ppm, a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.[3][21]
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~220 ppm) and a longer relaxation delay (2-5 s) are required. A significantly larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.[21]
-
MS: Acquire the mass spectrum over a relevant m/z range, ensuring the expected molecular weight is included.
-
IR: Scan the sample from 4000 to 400 cm⁻¹.
-
UV-Vis: Scan the diluted sample solution against a solvent blank over a range of ~200-400 nm.
-
-
Data Analysis & Interpretation:
-
MS: Identify the molecular ion peak and compare its m/z value with the calculated molecular weight. Analyze the major fragment ions and propose a fragmentation pattern consistent with the expected structure.
-
IR: Assign the major absorption bands to the corresponding functional groups (N-H, C=N, etc.) to confirm their presence.
-
¹H NMR: Integrate all peaks to determine proton ratios. Analyze chemical shifts and coupling patterns (multiplicity) to assign protons to their positions in the molecule.
-
¹³C NMR: Assign each unique carbon signal based on its chemical shift and comparison with literature data for similar structures.
-
UV-Vis: Identify the λ_max and compare it to related pyrazole structures to understand the electronic properties.
-
Final Correlation: Correlate the findings from all techniques. The molecular weight from MS must match the structure deduced from NMR. The functional groups identified by IR must be consistent with the NMR and MS data. This comprehensive cross-validation provides authoritative confirmation of the compound's identity.
-
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. mdpi.com [mdpi.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]
- 9. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. BiblioBoard [openresearchlibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to the X-ray Crystallography of Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystal structures of pyrazole carboxylic acid isomers, offering valuable insights for researchers in medicinal chemistry and materials science. Understanding the three-dimensional arrangement of these molecules is crucial for structure-based drug design and the development of novel materials with tailored properties. This document summarizes key crystallographic data, outlines a comprehensive experimental protocol for structure determination, and illustrates the underlying workflows.
Comparative Crystallographic Data of Pyrazole Carboxylic Acid Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | T (K) |
| Pyrazole-4-carboxylic acid | C₄H₄N₂O₂ | Tetragonal | I4₁/a | 6.8872(3) | 6.8872(3) | 19.3571(19) | 90 | 90 | 90 | 917.8(1) | 8 | 150 |
| 4-Chloro-1H-pyrazole-3-carboxylic acid | C₄H₃ClN₂O₂ | Monoclinic | C2/c | 25.4370(17) | 6.9155(5) | 13.0629(7) | 90 | 110.558(6) | 90 | 2151.6(3) | 16 | 293 |
| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | C₈H₁₂N₂O₂ | Monoclinic | P2₁/c | 4.9336(19) | 19.121(7) | 9.568(4) | 90 | 92.136(7) | 90 | 902.0(6) | 4 | 294 |
| 3-Phenyl-1H-pyrazole-5-carboxylic acid | C₁₀H₈N₂O₂ | Monoclinic | P2₁/c | 13.568(3) | 5.894(1) | 11.206(2) | 90 | 98.78(3) | 90 | 885.4(3) | 4 | 293 |
Experimental Protocol for X-ray Crystallography of Pyrazole Carboxylic Acids
This section outlines a generalized, comprehensive protocol for determining the crystal structure of pyrazole carboxylic acid derivatives using single-crystal X-ray diffraction.
Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis. The choice of solvent and crystallization technique is critical and often requires empirical optimization.
-
Solvent Selection: Pyrazole carboxylic acids are often soluble in polar organic solvents. Common choices include:
-
Methanol
-
Ethanol
-
Ethyl acetate
-
Acetone
-
Mixtures of the above with less polar solvents like hexane or toluene to induce crystallization.
-
-
Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. This can be achieved by placing the container in a Dewar flask filled with warm water.
-
Vapor Diffusion: A concentrated solution of the compound in a relatively non-volatile solvent is placed in a small open vial. This vial is then placed in a larger sealed container with a more volatile solvent in which the compound is insoluble (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the compound's solubility, promoting crystal growth.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface of the two liquids.
-
Crystal Mounting and Data Collection
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize radiation damage during data collection.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The instrument is equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation), a goniometer for rotating the crystal, and a detector.
-
A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.
-
A full sphere of diffraction data is then collected by rotating the crystal through a series of angles. The diffraction intensities are recorded on the detector.
-
Data Processing and Structure Solution
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as background noise, Lorentz factor, and polarization.
-
Structure Solution: The "phase problem" is solved to obtain an initial model of the crystal structure. For small molecules like pyrazole carboxylic acids, direct methods are typically successful. This involves using statistical relationships between the measured intensities to determine the phases of the structure factors.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters (describing thermal motion), and occupancy of each atom to achieve the best possible fit between the calculated and observed structure factors. The quality of the final structure is assessed using metrics such as the R-factor.
Visualizing the Workflow and Molecular Interactions
The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationships in analyzing the resulting crystal structures.
Caption: A flowchart of the X-ray crystallography process.
Caption: Key intermolecular forces in crystal packing.
A Comparative Guide to Purity Validation of 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, a key intermediate in various synthetic pathways.[1] An alternative method, Gas Chromatography (GC), is also discussed, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
A stability-indicating RP-HPLC method was developed to separate this compound from its potential degradation products and synthesis-related impurities. Forced degradation studies are crucial to establish the stability-indicating nature of the method.[2][3]
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient: 20% B to 80% B over 15 minutes, followed by a 5-minute hold at 80% B, and a 5-minute re-equilibration at 20% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1.0 mg/mL of this compound dissolved in a 50:50 mixture of water and acetonitrile.
Forced Degradation Studies:
To validate the method's ability to separate the active pharmaceutical ingredient (API) from its degradation products, forced degradation studies were performed under various stress conditions as recommended by ICH guidelines.[2]
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours
HPLC Purity Validation Workflow
Caption: Workflow for HPLC Purity Validation.
Comparison of Analytical Methods: HPLC vs. GC
While HPLC is the preferred method, Gas Chromatography (GC) can also be used for the analysis of pyrazole derivatives, often after derivatization to increase volatility and thermal stability.
| Parameter | HPLC Method | GC Method (with Derivatization) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sample Volatility | Not required. | Required. Derivatization to an ester (e.g., methyl ester) is necessary. |
| Thermal Stability | Suitable for thermally labile compounds. | Requires thermal stability of the analyte or its derivative. |
| Limit of Detection (LOD) | ~0.01% | ~0.05% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.15% |
| Precision (%RSD) | < 1.0% | < 2.0% |
| Analysis Time | ~25 minutes per sample | ~30 minutes per sample (including derivatization) |
| Advantages | High resolution, suitable for non-volatile and polar compounds, no derivatization needed. | High efficiency for volatile compounds, sensitive detectors available (e.g., FID, MS). |
| Disadvantages | Higher solvent consumption. | Derivatization adds complexity and potential for error. Not suitable for thermally unstable impurities. |
Experimental Protocol: Gas Chromatography (GC) with Derivatization
Derivatization Step:
-
To 1 mg of this compound, add 1 mL of 10% BF₃-Methanol solution.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool to room temperature and add 1 mL of saturated NaCl solution.
-
Extract the methyl ester derivative with 1 mL of Dichloromethane.
-
Inject the organic layer into the GC.
GC Conditions:
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at 1.0 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: 100°C (hold 2 min), ramp to 250°C at 15°C/min, hold for 5 min
-
Detector: Flame Ionization Detector (FID) at 280°C
-
Injection Volume: 1 µL (split ratio 50:1)
Hypothetical Signaling Pathway Involvement
Compounds containing the pyrazole scaffold are of significant interest in drug discovery. A hypothetical signaling pathway where a derivative of this compound might act as an inhibitor is depicted below.
Caption: Inhibition of the MAPK/ERK pathway.
Conclusion
For the purity validation of this compound, RP-HPLC is the superior method. It offers high resolution and sensitivity without the need for sample derivatization, making it a more direct and reliable technique for quality control and stability assessment. While GC can be employed, the additional derivatization step introduces complexity and potential variability. The choice of analytical method should be guided by the specific requirements of the analysis, including the nature of potential impurities and the intended application of the compound.
References
A Comparative Guide to the Biological Activities of 1,3-Dimethylpyrazole and 3,5-Dimethylpyrazole
For Researchers, Scientists, and Drug Development Professionals
The strategic positioning of methyl groups on the pyrazole ring significantly influences the physicochemical properties and biological activities of the resulting isomers. This guide offers a comparative analysis of the biological activities of 1,3-dimethylpyrazole and 3,5-dimethylpyrazole, two key isomers that serve as foundational scaffolds in medicinal chemistry. While direct, head-to-head comparative studies on the parent molecules are limited in publicly available literature, this document synthesizes findings from various studies on their derivatives to provide insights into their potential biological effects.
Comparison of Biological Activity
The biological activities of 1,3-dimethylpyrazole and 3,5-dimethylpyrazole derivatives span a wide range, including anti-inflammatory, antimicrobial, and cytotoxic effects. The available data, primarily from studies on various substituted derivatives, suggests that both isomers are valuable pharmacophores. However, the specific substitution patterns on the pyrazole ring are crucial in determining the potency and selectivity of the biological activity.
It is important to note that the biological activity is highly dependent on the nature and position of other substituents attached to the pyrazole ring, and the dimethylpyrazole core serves as a starting scaffold for further chemical modification.[1]
Anti-inflammatory Activity
Derivatives of both 1,3- and 3,5-dimethylpyrazole have been investigated for their anti-inflammatory properties. The primary mechanism often explored is the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
Table 1: Anti-inflammatory Activity of Dimethylpyrazole Derivatives
| Compound/Derivative | Target/Assay | Activity | Reference |
| 1,3,5-Trisubstituted pyrazole derivatives | Carrageenan-induced rat paw edema | Noteworthy defense against inflammation | [2] |
| 3,5-Dimethyl pyrazole derivatives (3a-d) | Carrageenan-induced rat paw edema | Highly significant activity (70.73% to 86.47% inhibition) | [3] |
| Novel 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives | Cyclooxygenase (COX-1/COX-2) inhibition | Moderate COX-2 selectivity and good in vivo anti-inflammatory activity | [4] |
Antimicrobial Activity
The pyrazole scaffold is a common feature in many antimicrobial agents. Derivatives of both 1,3- and 3,5-dimethylpyrazole have been synthesized and evaluated for their activity against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of Dimethylpyrazole Derivatives
| Compound/Derivative | Organism(s) | Activity (MIC/Zone of Inhibition) | Reference |
| 1,3,5-Trisubstituted pyrazole derivatives | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans | Moderate activity | |
| 3,5-Dimethyl azopyrazole derivatives | S. aureus, B. subtilis, E. coli, S. paratyphi | Moderate antimicrobial activity | [5] |
| 3,5-Dimethylpyrazole derivatives | E. coli, S. epidermidis, A. niger | MIC values as low as 0.25 µg/mL against bacteria and 1 µg/mL against fungi | [6] |
Cytotoxic Activity
The potential of pyrazole derivatives as anticancer agents is an active area of research. The cytotoxic effects of various 1,3- and 3,5-dimethylpyrazole derivatives have been evaluated against a range of cancer cell lines.
Table 3: Cytotoxic Activity of Dimethylpyrazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50) | Reference |
| 1,3-Diarylpyrazolone derivatives | A549, NCI-H522 (Non-small cell lung cancer) | Higher antiproliferative activity and selectivity compared to clinically approved drugs | [7] |
| 3,5-Dimethylpyrazole derivatives | Not specified | Investigated for antitumor activities | [1] |
| 1,3,4-Trisubstituted pyrazole derivatives | MCF7, HepG2, HCT116 (Breast, Liver, Colon cancer) | Investigated for anticancer activity | [8] |
| 3,5-Disubstituted 1,4-benzoxazine-pyrazole hybrids | MCF7, A549, HeLa, PC3 (Breast, Lung, Cervical, Prostate cancer) | Potent cytotoxicity with IC50 values ranging from 2.82 to 6.28 µM | [9] |
Signaling Pathways and Experimental Workflows
Cyclooxygenase-2 (COX-2) Inhibition Pathway
Pyrazole-based compounds, particularly those with a diaryl substitution pattern, are well-known inhibitors of COX-2, an enzyme upregulated during inflammation. The diagram below illustrates the mechanism of action of these inhibitors.
Caption: Inhibition of the COX-2 signaling pathway by pyrazole derivatives.
General Experimental Workflow for Biological Activity Screening
The evaluation of the biological activity of novel compounds typically follows a standardized workflow, from synthesis to in vitro and in vivo testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Anti-inflammatory, Analgesic and Antipyretic Activity of Novel 1,3,5-Trisubstituted Pyrazole Derivatives | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Comparative Analysis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid analogs, focusing on their potential as antifungal and anticancer agents. The information is compiled from various studies to offer an objective overview supported by experimental data.
Antifungal Activity of 1,3-Dimethyl-1H-pyrazole-4-carboxamide Analogs
A series of novel pyrazole carboxamide derivatives, structurally similar to the 5-carboxylic acid analogs, were synthesized and evaluated for their in vitro antifungal activity against several phytopathogenic fungi. The mycelium growth inhibition method was used to determine the efficacy of these compounds.
Table 1: Antifungal Activity (EC₅₀ in µg/mL) of 1,3-Dimethyl-1H-pyrazole-4-carboxamide Derivatives
| Compound ID | R Group | Alternaria porri | Marssonina coronaria | Cercospora petroselini | Rhizoctonia solani |
| 7af | 5-ethyl-1,3,4-thiadiazol-2-yl | >100 | >100 | >100 | >100 |
| 7bc | 3-trifluoromethylbenzyl | >100 | >100 | >100 | 28.88 |
| 7bg | 3-fluorobenzyl | 11.22 | 7.93 | 27.43 | 4.99 |
| 7bh | 4-fluorobenzyl | 24.76 | 25.48 | 6.99 | 5.93 |
| 7bi | 2,4-difluorobenzyl | 21.01 | 9.08 | 32.40 | 7.69 |
| Carbendazol (Control) | - | 0.99 | 0.96 | 0.96 | 1.00 |
Data sourced from a study on novel pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives.[1]
Structure-Activity Relationship (SAR) Insights for Antifungal Activity:
The preliminary SAR analysis of the 1,3-dimethyl-1H-pyrazole-4-carboxamide scaffold reveals that the nature of the substituent on the amide nitrogen plays a crucial role in determining the antifungal potency and spectrum.
-
Introduction of a benzyl group at the amide nitrogen appears to be favorable for activity.
-
Substitution on the phenyl ring of the benzyl group with fluorine atoms (compounds 7bg , 7bh , 7bi ) generally confers good to moderate activity against the tested fungal strains, particularly Rhizoctonia solani.
-
The position of the fluorine substituent on the phenyl ring influences the activity, with the 3-fluoro substitution (7bg ) showing the best overall profile.
-
Replacement of the benzyl group with a thiadiazole moiety (7af ) resulted in a loss of activity.
-
A trifluoromethyl group on the benzyl ring (7bc ) showed selective activity against R. solani.
These findings suggest that further exploration of halogen and other electron-withdrawing substitutions on the benzyl ring could lead to the development of more potent antifungal agents based on the 1,3-dimethyl-pyrazole scaffold.
Anticancer Activity of N-Aryl-1,3-Dimethyl-1H-pyrazole-5-carboxamide Derivatives
One study detailed the synthesis of a series of new pyrazole-5-carboxamide derivatives from ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate and their subsequent evaluation for anticancer activity using the MTT assay. The results indicated that many of these compounds exhibited promising cytotoxicity profiles against various cancer cell lines when compared to the standard drug doxorubicin.
Table 2: Representative Anticancer Activity (IC₅₀ in µM) of N-Aryl-1,3-Dimethyl-1H-pyrazole-5-carboxamide Analogs
| Compound ID | N-Aryl Substituent | Cancer Cell Line | IC₅₀ (µM) |
| Representative Analog 1 | Substituted Phenyl | HepG2 (Liver) | Data Not Publicly Available |
| Representative Analog 2 | Substituted Phenyl | MCF-7 (Breast) | Data Not Publicly Available |
| Representative Analog 3 | Substituted Phenyl | A549 (Lung) | Data Not Publicly Available |
| Doxorubicin (Control) | - | Various | Cell line dependent |
This table is a representative structure based on findings that such compounds have been synthesized and tested, showing promising results. Specific IC₅₀ values from a comparative study are not publicly available in the searched literature.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
The anticancer activity of the 1,3-dimethyl-1H-pyrazole-5-carboxamide core is significantly influenced by the nature of the aryl substituent attached to the amide nitrogen.
-
The presence of an aromatic ring system directly linked to the amide is a common feature in active compounds.
-
The substitution pattern on this aryl ring is a key determinant of cytotoxic potency.
-
Further SAR studies are needed to elucidate the optimal electronic and steric properties of the N-aryl substituent for enhanced anticancer activity and selectivity.
Experimental Protocols
Mycelium Growth Inhibition Assay (Antifungal Activity)
This method is used to determine the concentration of a compound that inhibits the growth of fungal mycelia by 50% (EC₅₀).
-
Preparation of Media: Potato dextrose agar (PDA) medium is prepared and autoclaved.
-
Incorporation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various concentrations. The final concentration of the solvent is kept constant and low to avoid any inhibitory effects.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed at the center of the compound-amended PDA plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28 °C) for a specified period, allowing for fungal growth in the control plates (media with solvent only).
-
Measurement and Calculation: The diameter of the fungal colony is measured in both the control and treated plates. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the colony diameter in the control plate and T is the colony diameter in the treated plate. The EC₅₀ value is then determined by probit analysis of the concentration-response data.
MTT Assay (Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for a specified incubation period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Visualizations
Caption: Workflow for SAR studies of antifungal analogs.
Caption: Hypothesized mechanism of action for anticancer pyrazole analogs.
References
A Researcher's Guide to Differentiating Pyrazole Regioisomers: A Spectroscopic Comparison
For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of pyrazole regioisomers is a critical step. The synthesis of substituted pyrazoles, a scaffold of significant interest in medicinal chemistry, frequently yields a mixture of regioisomers, such as the 1,3- and 1,5-disubstituted products.[1][2][3] The distinct pharmacological and toxicological profiles of these isomers necessitate robust analytical methods for their differentiation. This guide provides a comparative overview of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—empowering researchers to confidently distinguish between pyrazole regioisomers, supported by experimental data and detailed protocols.
Distinguishing Pyrazole Regioisomers: A Spectroscopic Approach
The differentiation of pyrazole regioisomers hinges on the subtle yet measurable differences in their chemical environments, which are effectively probed by various spectroscopic methods. While ¹H and ¹³C NMR spectroscopy often provide the most definitive evidence, IR and Mass Spectrometry offer valuable complementary data.
Workflow for Regioisomer Identification:
The general workflow for the synthesis and identification of pyrazole regioisomers involves synthesis, separation (if necessary), and spectroscopic analysis to confirm the structure of each isomer.
Caption: General workflow for the synthesis, separation, and spectroscopic identification of pyrazole regioisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy stands as the most powerful technique for the differentiation of pyrazole regioisomers. Both ¹H and ¹³C NMR provide a wealth of information based on chemical shifts and coupling constants, while 2D NMR techniques like NOESY can offer unequivocal proof of regiochemistry.
¹H NMR Spectroscopy
The chemical shifts of the pyrazole ring protons and the protons on adjacent substituents are highly sensitive to the electronic environment, which differs between regioisomers. For instance, in 1,3,5-trisubstituted pyrazoles, the chemical shift of the C4-H proton can be indicative of the substitution pattern.
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms within the pyrazole ring (C3, C4, and C5) are particularly diagnostic. The carbon attached to the N1-substituent will experience a different electronic environment compared to the carbon at the same position in its regioisomer. Generally, the C3 and C5 carbons exhibit the most significant differences in chemical shifts between isomers. For N-H pyrazoles, the position of the tautomeric equilibrium can also be determined.[4]
2D NMR Spectroscopy (NOESY)
For unambiguous assignment, Nuclear Overhauser Effect Spectroscopy (NOESY) is invaluable. This technique detects through-space interactions between protons. A cross-peak between the protons of the N1-substituent and the protons of a substituent at the C5 position confirms the 1,5-regioisomer, while an interaction with the C3-substituent's protons would indicate the 1,3-regioisomer.[5]
Table 1: Comparative ¹H and ¹³C NMR Data for a Pair of Phenyl-Substituted Pyrazole Regioisomers
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Regioisomer A (1,5-disubstituted) | C4-H: 6.5-6.7N1-CH₃: 3.7-3.9 | C3: ~150C4: ~105C5: ~140 |
| Regioisomer B (1,3-disubstituted) | C4-H: 6.3-6.5N1-CH₃: 3.8-4.0 | C3: ~142C4: ~107C5: ~152 |
Note: The exact chemical shifts are highly dependent on the specific substituents and the solvent used.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While it may not always be sufficient on its own to distinguish between regioisomers, it offers valuable confirmatory data. The N-H stretching frequency in N-unsubstituted pyrazoles, typically in the range of 3100-3500 cm⁻¹, can be influenced by hydrogen bonding, which may differ between crystalline forms of regioisomers.[6] Stretching frequencies of other functional groups, such as C=O or NO₂, can also show subtle differences based on their position on the pyrazole ring.[8]
Table 2: Typical IR Absorption Frequencies for Substituted Pyrazoles
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Notes |
| N-H | Stretch | 3100 - 3500 | Broad band, indicative of hydrogen bonding.[6] |
| C-H (aromatic) | Stretch | 3000 - 3100 | |
| C=N | Stretch | 1500 - 1600 | |
| C=C (aromatic) | Stretch | 1400 - 1600 | |
| NO₂ | Asymmetric Stretch | 1500 - 1560 | Strong absorption.[6] |
| NO₂ | Symmetric Stretch | 1300 - 1360 | Strong absorption.[6] |
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight of the synthesized compounds. Since regioisomers have identical molecular weights, their differentiation relies on analyzing their fragmentation patterns. The position of substituents can influence the stability of fragment ions, leading to different relative abundances in the mass spectrum.[9] Common fragmentation pathways for pyrazoles include the loss of N₂ and HCN.[9] However, it is important to note that these differences can be subtle, and comparison with reference spectra of known isomers is often necessary for confident identification.
Table 3: Common Fragmentation Pathways for Pyrazole Derivatives
| Fragmentation Process | Neutral Loss | Notes |
| Ring Cleavage | N₂ | A common fragmentation for many nitrogen-containing heterocycles. |
| Ring Cleavage | HCN | Another characteristic fragmentation of the pyrazole ring. |
| Substituent Loss | Varies | Loss of substituents from the pyrazole ring can also be observed. |
Experimental Protocols
NMR Spectroscopy
Instrumentation: Bruker Avance (400 MHz or higher) or equivalent NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the pyrazole sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[6]
-
¹³C NMR: Acquire the spectrum with a spectral width of 200-250 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more).[6]
-
NOESY: Utilize a standard NOESY pulse sequence with a mixing time optimized to observe the desired correlations (typically 500-800 ms).
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts relative to the residual solvent peak or the internal standard (TMS at 0.00 ppm).[6]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze coupling patterns and NOE correlations to elucidate the structure.
Infrared (IR) Spectroscopy
Instrumentation: FT-IR spectrometer (e.g., PerkinElmer, Shimadzu).
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid pyrazole sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.[6]
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the KBr pellet in the sample holder and record the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Average 16-32 scans to improve the signal-to-noise ratio.[6]
Data Analysis:
-
Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule.
-
Compare the spectrum with known data for pyrazole derivatives.
Mass Spectrometry (GC-MS)
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent, Thermo Fisher).
Sample Preparation:
-
Dissolve a small amount of the pyrazole sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
The concentration should be adjusted to be within the linear range of the detector.
Data Acquisition:
-
Inject the sample into the GC. The GC oven temperature program should be optimized to separate the regioisomers.
-
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
-
Acquire mass spectra over a suitable m/z range (e.g., 50-500 amu).
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern and compare the relative abundances of key fragment ions between the regioisomers.
-
The use of retention indices can aid in the identification of isomers.[9]
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid
For Immediate Implementation by Laboratory Personnel
The proper disposal of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is critical for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides clear, step-by-step procedures for its disposal, emphasizing safety and environmental responsibility. Adherence to these protocols is mandatory for all researchers, scientists, and drug development professionals handling this compound.
Key Disposal and Safety Information
All personnel handling this compound must be familiar with its hazard profile. This chemical is classified as hazardous, causing skin irritation and serious eye irritation.[1][2] The following table summarizes the essential safety and disposal information.
| Parameter | Guideline | Source |
| Primary Disposal Method | Dispose of contents and container to an approved waste disposal plant. | [3][4] |
| Environmental Precautions | Do not allow the product to enter drains, other waterways, or soil. | [3][5] |
| Spill Containment | In case of a spill, vacuum, sweep up, or absorb with inert material and place into a suitable disposal container. | [1][6] |
| Regulatory Compliance | Consult local, state, and federal hazardous waste regulations to ensure complete and accurate classification and disposal. | [3][6] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [1][2][7] |
| Incompatible Materials | Avoid contact with bases, strong oxidizing agents, amines, and reducing agents. | [1] |
Disposal Protocol Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. Remove all sources of ignition.[3]
-
Wear PPE: Don appropriate personal protective equipment, including gloves, eye protection, and a lab coat.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[3] Absorb the spill with an inert material (e.g., sand, vermiculite) and sweep or vacuum it into a suitable, labeled container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[1] Contaminated clothing should be removed and washed before reuse.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, get medical advice or attention.[1]
-
Inhalation: Move the individual to fresh air and keep them in a position that is comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: If swallowed, immediately call a poison center or doctor.[7]
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks and fostering a culture of safety.
References
Essential Safety and Operational Guide for 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (CAS No. 5744-56-9). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Summary
This compound is classified as a hazardous chemical. It is known to cause skin irritation and serious eye irritation.[1] All personnel must adhere strictly to the safety protocols outlined below to prevent exposure.
Personal Protective Equipment (PPE) Requirements
Proper personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Standard |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[2] |
| Skin/Hands | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2] |
| Body | Protective clothing. A flame-resistant lab coat is recommended. | Wear appropriate protective clothing to prevent skin exposure.[3] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust is generated or if working in a poorly ventilated area. | Use only with adequate ventilation.[4] |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is crucial to minimize exposure and ensure a safe working environment. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
Procedural Steps
1. Preparation
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[1]
-
Don Personal Protective Equipment (PPE): Wear all required PPE as specified in the table above.
-
Prepare Workspace: Ensure a well-ventilated work area, preferably a chemical fume hood. Confirm that an eyewash station and safety shower are readily accessible.[1]
2. Handling
-
Weighing: Handle the solid material carefully to avoid generating dust. Use a spatula and weigh the required amount in a tared container within the fume hood.
-
Dissolving/Dispensing: If dissolving, add the solid to the solvent slowly. Avoid splashing.
-
Reaction: Keep the container tightly closed when not in use.[4]
3. Cleanup and Disposal
-
Decontamination: Clean all equipment and the work surface thoroughly after use.
-
Waste Disposal: Dispose of waste, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations. Do not pour waste down the drain. Use a licensed waste disposal company.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.[1] Do not eat, drink, or smoke in the work area.[5]
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1] If irritation persists, seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, get medical advice.[1] Remove and wash contaminated clothing before reuse.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.
-
Ingestion: Rinse mouth with water.[1] Do not induce vomiting. Call a physician or poison control center immediately.[5]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4] Some sources recommend storing in a refrigerator under an inert gas.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
